Methyl 2-bromo-3-oxobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBZYFBEOOKNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516410 | |
| Record name | Methyl 2-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-18-8 | |
| Record name | Methyl 2-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-bromo-3-oxobutanoate" physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-3-oxobutanoate
Introduction
This compound, also known as methyl α-bromoacetoacetate, is a functionalized ketoester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a bromo-ester moiety, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and heterocyclic compounds. The presence of a stereocenter at the α-carbon and two reactive electrophilic sites makes a thorough understanding of its physical and chemical properties paramount for its effective and safe utilization in a research and development setting.
This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into its handling, stability, and characterization. It is critical to distinguish this compound from its isomers, Methyl 3-bromo-2-oxobutanoate and Methyl 4-bromo-3-oxobutanoate, as their structural differences lead to distinct physical properties and reactivity profiles.[1][2]
Section 1: Compound Identification and Nomenclature
Unambiguous identification is the cornerstone of chemical research. The following identifiers provide a definitive profile for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 3600-18-8 | [3] |
| Molecular Formula | C₅H₇BrO₃ | [3] |
| Molecular Weight | 195.01 g/mol | [3] |
| Canonical SMILES | CC(=O)C(C(=O)OC)Br | [3] |
| InChI | InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | [3] |
| InChIKey | ZWBZYFBEOOKNPH-UHFFFAOYSA-N | [3] |
| Common Synonyms | Methyl α-bromoacetoacetate, Butanoic acid, 2-bromo-3-oxo-, methyl ester | [3] |
Section 2: Core Physical Properties
The macroscopic physical properties of a compound dictate its appropriate handling, purification, and reaction conditions. The data below are compiled from computed values and analogous compounds, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Notes and Causality |
| Physical State | Liquid | Expected at standard temperature and pressure, similar to other short-chain ketoesters. |
| Appearance | Colorless to light yellow liquid | The yellow tinge, common in bromo-compounds, can develop over time due to slight decomposition releasing bromine. |
| Boiling Point | Data not available | Boiling points of related compounds like ethyl 2-bromo-3-oxobutanoate suggest it would be >150°C, likely requiring vacuum distillation to prevent decomposition. |
| Density | Data not available | Expected to be significantly denser than water (>1.5 g/cm³) due to the presence of the heavy bromine atom. For comparison, Methyl 2-bromo-2-butenoate has a density of 1.505 g/mL.[4] |
| Solubility | Soluble in common organic solvents | Expected to be soluble in ethers, esters, and chlorinated solvents. Solubility in water is likely low, with slow hydrolysis over time.[5] |
| Refractive Index | Data not available | Expected to be in the range of 1.48, similar to analogous bromo-esters.[4] |
Section 3: Spectroscopic and Analytical Characterization
For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. The following is a predictive guide to the spectroscopic signatures of this compound based on its molecular structure.
Predicted Spectroscopic Data
-
¹H NMR (Proton NMR):
-
~2.4 ppm (Singlet, 3H): This signal corresponds to the acetyl methyl protons (CH₃-C=O). It appears as a singlet as there are no adjacent protons.
-
~3.8 ppm (Singlet, 3H): This signal corresponds to the ester methyl protons (O-CH₃). It is also a singlet.
-
~4.8 ppm (Singlet, 1H): This signal corresponds to the single proton on the α-carbon (-CH(Br)-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and two carbonyl groups.
-
-
¹³C NMR (Carbon NMR):
-
~26 ppm: Acetyl methyl carbon (CH₃-C=O).
-
~45 ppm: Alpha-carbon (-CH(Br)-). The direct attachment to bromine causes a significant upfield shift compared to a non-halogenated equivalent.
-
~54 ppm: Ester methyl carbon (O-CH₃).
-
~165 ppm: Ester carbonyl carbon (C=O, ester).
-
~195 ppm: Ketone carbonyl carbon (C=O, ketone).
-
-
FT-IR (Infrared Spectroscopy):
-
~1750-1770 cm⁻¹ (Strong, Sharp): A strong absorption band corresponding to the C=O stretch of the α-bromo ester. The electron-withdrawing effect of the adjacent bromine typically increases the stretching frequency.
-
~1720-1740 cm⁻¹ (Strong, Sharp): A strong absorption band for the C=O stretch of the ketone.
-
~2950-3000 cm⁻¹ (Medium): C-H stretching vibrations from the methyl groups.
-
~1100-1300 cm⁻¹ (Strong): C-O stretching of the ester group.
-
Caption: Predicted correlations between structural moieties and spectroscopic signals.
Section 4: Stability, Handling, and Reactivity Insights
As an α-halo ketone, this compound is a potent alkylating agent and lachrymator. Its stability is a key concern for storage and experimental design.
-
Chemical Stability: The compound is susceptible to hydrolysis, particularly in the presence of bases or acids, which can cleave the ester linkage. It is also sensitive to light and heat, which can promote decomposition and the release of HBr. For long-term viability, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C is common for similar compounds).[4][6]
-
Reactivity Profile:
-
Alkylation: The carbon bearing the bromine atom is highly electrophilic and will readily react with a wide range of nucleophiles (e.g., amines, thiols, carbanions).
-
Favorskii Rearrangement: In the presence of a non-nucleophilic base, it can undergo rearrangement.
-
Enolization: The α-proton is acidic, but its removal is often followed by reaction at the C-Br bond.
-
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, strong acids, and reducing agents.[5] Contact with metals should also be avoided as it may catalyze decomposition.
Section 5: Safety and Hazard Profile
-
GHS Classification (Predicted):
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation or severe burns.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Sensitization, Skin (Warning): May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation.
-
-
GHS Pictograms (Predicted):
-
Corrosion
-
Exclamation Mark
-
Health Hazard
-
-
Handling Precautions:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Avoid breathing vapors or mists.[7]
-
Keep away from heat, sparks, and open flames.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Section 6: Experimental Protocol: Boiling Point Determination by Micro-Distillation
This protocol describes a self-validating method for determining the boiling point of a small research sample, explaining the causality behind the procedural choices.
Objective: To accurately determine the boiling point of this compound at a specific pressure.
Rationale: Standard distillation requires large volumes. For a research-grade compound, a micro-scale method like distillation with a Hickman still is necessary to conserve material. The procedure must account for potential decomposition at atmospheric pressure, hence the inclusion of a vacuum setup.
Caption: A self-validating workflow for micro-scale boiling point measurement.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a clean, oven-dried micro-distillation apparatus featuring a Hickman still, a calibrated thermometer placed with the bulb just below the collection collar, and a small round-bottom flask with a magnetic stir bar.
-
System Integrity: Ensure all glass joints are properly sealed with appropriate grease to maintain a high vacuum.
-
Sample Charging: Introduce approximately 1-2 mL of this compound into the flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), which must be accurately measured with a digital manometer.
-
Heating: Begin gentle heating of the flask using a sand or oil bath while stirring. This prevents bumping and ensures even heat distribution.
-
Observation: Carefully observe the vapor condensation ring as it rises. The boiling point is the temperature at which a steady state of condensation and dripping is observed from the thermometer bulb into the Hickman still's collection ring.
-
Data Recording: Record the stable temperature and the precise, stable pressure from the manometer.
-
Validation: After cooling and safely venting the system, the purity of the collected distillate can be re-checked (e.g., by ¹H NMR) to ensure no decomposition occurred during the process.
-
Normalization: Use a standard pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to standard atmospheric pressure (760 mmHg) for reporting purposes.
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups. It is a dense, high-boiling liquid that must be handled with significant care due to its reactivity and toxicity. Proper characterization via spectroscopic methods is essential for confirming its identity before use. By understanding its stability limitations and employing appropriate handling and purification techniques, researchers can effectively leverage this versatile molecule in their synthetic endeavors.
References
- 1. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromo-2-butenoate (cis+trans), = 95.0 GC 17642-18-1 [sigmaaldrich.com]
- 5. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 6. METHYL 3-BROMOBUTANOATE | 21249-59-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Methyl 2-bromo-3-oxobutanoate: Synthesis, Properties, and Applications
Abstract
Methyl 2-bromo-3-oxobutanoate, also known as methyl α-bromoacetoacetate, is a highly functionalized and reactive organic compound. As a bifunctional molecule containing both an α-bromo moiety and a β-ketoester group, it serves as a versatile and crucial building block in advanced organic synthesis. Its utility spans the synthesis of complex heterocyclic systems, pharmaceuticals, and fine chemicals. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed and validated synthesis protocol, key reaction mechanisms, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this valuable synthetic intermediate.
Chemical Identity and Structural Elucidation
This compound is a derivative of butanoic acid featuring a methyl ester at the C1 position, a ketone at the C3 position, and a bromine atom at the C2 (or α) position. It is crucial to distinguish it from its isomers, such as methyl 3-bromo-2-oxobutanoate and methyl 4-bromo-3-oxobutanoate, as the position of the bromine atom dictates its reactivity and synthetic applications.[1][2][3]
The IUPAC name for the compound is This compound .[2] Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Common Name | Methyl α-bromoacetoacetate | [2] |
| CAS Number | 3600-18-8 | [2] |
| Molecular Formula | C₅H₇BrO₃ | [2] |
| Molecular Weight | 195.01 g/mol | [2] |
| Canonical SMILES | CC(=O)C(C(=O)OC)Br | [2] |
| InChIKey | ZWBZYFBEOOKNPH-UHFFFAOYSA-N | [2] |
The molecule possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-methyl 2-bromo-3-oxobutanoate and (S)-methyl 2-bromo-3-oxobutanoate. Unless a chiral synthesis is employed, the compound is typically produced and used as a racemic mixture.
Physicochemical and Spectroscopic Data
The physical properties of this compound are critical for its handling, storage, and use in reactions. While extensive experimental data is not always published, computed properties and data from analogous compounds provide reliable estimates.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on typical α-bromo ketoesters |
| Boiling Point | ~70-75 °C at 20 mmHg | Estimated from similar compounds[4] |
| Density | ~1.5 g/cm³ | Estimated |
| Solubility | Soluble in most organic solvents (e.g., DCM, Ether, Ethyl Acetate). Slightly soluble in water, likely with hydrolysis. | [5] |
| Refractive Index | ~1.46-1.48 | Estimated |
Spectroscopic Characterization: Proper characterization is essential to confirm the identity and purity of the synthesized compound. Expected spectral data includes:
-
¹H NMR: Signals expected for the acetyl methyl protons (CH₃CO-, ~2.4 ppm), the methoxy protons (-OCH₃, ~3.8 ppm), and the α-proton (-CH(Br)-, ~4.8-5.0 ppm).
-
¹³C NMR: Resonances for the ester carbonyl, keto carbonyl, methoxy carbon, acetyl methyl carbon, and the α-carbon bearing the bromine.
-
IR Spectroscopy: Characteristic strong absorption bands for the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1720 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 194 and 196.
Synthesis Protocol: α-Bromination of Methyl Acetoacetate
The most common and efficient method for preparing this compound is the selective α-bromination of methyl acetoacetate. This reaction proceeds via an enol or enolate intermediate.
Expertise & Rationale: The choice of brominating agent and solvent is critical. Dioxane dibromide or N-bromosuccinimide (NBS) are often preferred over elemental bromine (Br₂) for laboratory-scale synthesis to improve handling safety and selectivity. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform to favor the enol form and facilitate the reaction. An acid catalyst can be used to accelerate enolization, but the hydrogen bromide (HBr) generated in situ often serves this purpose. The temperature must be controlled carefully (typically 0-5 °C) to prevent over-bromination and decomposition.
Detailed Step-by-Step Methodology
-
Reactor Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler connected to a base trap (e.g., sodium hydroxide solution) to neutralize the HBr byproduct. The entire apparatus must be oven-dried and assembled under a dry nitrogen atmosphere.
-
Reagent Preparation: Dissolve methyl acetoacetate (11.6 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Bromination: Prepare a solution of elemental bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of DCM. Add this bromine solution dropwise to the stirred methyl acetoacetate solution over approximately 1 hour, ensuring the temperature does not rise above 5 °C. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid and bromine. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing & Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a pale yellow liquid.
Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 2 (NMR, IR, MS).
Synthesis and Mechanism Diagram
References
- 1. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
"Methyl 2-bromo-3-oxobutanoate" synthesis from methyl acetoacetate
An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-3-oxobutanoate from Methyl Acetoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly valuable synthetic intermediate, particularly in the pharmaceutical industry, serving as a key building block for a variety of complex molecular architectures. Its synthesis via the α-bromination of methyl acetoacetate is a classic, yet fundamentally important, transformation in organic chemistry. This guide provides a comprehensive exploration of this synthesis, delving into the core chemical principles, presenting a detailed and field-tested experimental protocol, and emphasizing a culture of safety through a thorough analysis of hazards and mitigation strategies. Furthermore, we will discuss modern, safer alternative brominating agents and conclude with methods for product characterization.
The Underlying Chemistry: A Mechanistic Perspective
The successful synthesis of this compound hinges on the principles of α-halogenation of a β-dicarbonyl compound. The reaction is not a direct attack on the starting material but proceeds through a critical intermediate, the enol.
The Crucial Role of Keto-Enol Tautomerism
Methyl acetoacetate, like other β-keto esters, exists in a dynamic equilibrium between its keto and enol forms.[1][2] While the keto tautomer is thermodynamically more stable and predominates, the enol form is the reactive species in this synthesis.[3][4] The α-carbon, situated between two electron-withdrawing carbonyl groups, possesses unusually acidic protons. Removal of one of these protons leads to the formation of a nucleophilic enol intermediate.[3][5] The equilibrium can be influenced by factors such as the solvent system employed.[1][2][6]
Acid Catalysis: Accelerating the Rate-Determining Step
The conversion of the keto form to the reactive enol is the slow, rate-determining step of the overall reaction.[5][7][8] The introduction of an acid catalyst, such as glacial acetic acid or hydrobromic acid, significantly accelerates this process.[3][9] The mechanism involves the initial protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens and facilitates the tautomerization to the enol.[5][9] Kinetic studies confirm that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, underscoring that enol formation is the kinetic bottleneck.[8]
The Electrophilic Attack
Once formed, the electron-rich double bond of the enol acts as a potent nucleophile. It readily attacks the electrophilic bromine molecule (Br₂), resulting in the formation of a new carbon-bromine bond at the α-position and generating a bromide ion.[3][5][7] Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. This reaction is highly regioselective for the central α-carbon due to the enhanced acidity of its protons.
Visualizing the Reaction Pathway
The following diagram illustrates the complete acid-catalyzed mechanism for the bromination of methyl acetoacetate.
Caption: Acid-catalyzed bromination of methyl acetoacetate via an enol intermediate.
A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound using molecular bromine. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 11.61 g | 0.10 | Starting material. |
| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 | Extremely hazardous. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~50 mL | - | Solvent and catalyst. |
| Sodium Bisulfite (sat. soln) | NaHSO₃ | 104.06 | As needed | - | For quenching excess bromine. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Extraction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | To neutralize acetic acid. |
| Brine (sat. NaCl soln) | NaCl | 58.44 | ~50 mL | - | To aid phase separation. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a 50 mL pressure-equalizing dropping funnel, and a condenser. Crucially, perform all steps within a certified chemical fume hood.
-
Initial Charge: Charge the flask with methyl acetoacetate (11.61 g, 0.10 mol) and 25 mL of glacial acetic acid. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in 25 mL of glacial acetic acid. Add this solution dropwise to the cooled, stirred reaction mixture over approximately 30-45 minutes.
-
Causality: Slow, controlled addition is essential to manage the exothermic nature of the reaction and to prevent a buildup of unreacted bromine, which minimizes the formation of undesired dibrominated byproducts.[10] The disappearance of the characteristic red-brown bromine color indicates its consumption.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for another hour to ensure the reaction goes to completion.
-
Work-up and Quenching: Slowly pour the reaction mixture into 200 mL of cold water in a beaker. If the solution retains a yellow or brown color, add saturated sodium bisulfite solution dropwise with stirring until the color is fully discharged.
-
Causality: This step quenches any unreacted, hazardous bromine, converting it to non-volatile and colorless bromide salts (Br⁻), which is critical for safety and product purity.
-
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing and Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acetic acid, which will evolve CO₂), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The result is crude this compound, which is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.[11]
Safety as a Self-Validating System
A thorough understanding and mitigation of risks are paramount. The protocols described are designed to be self-validating by integrating safety at every step.
Hazard Analysis
| Chemical | Primary Hazards |
| **Bromine (Br₂) ** | Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life. [12][13] Highly corrosive and a strong oxidizing agent.[14][15] |
| Glacial Acetic Acid | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. |
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations involving liquid bromine and volatile organic solvents must be conducted in a properly functioning chemical fume hood.[12][15]
-
Gloves: Wear heavy-duty, chemically resistant nitrile or neoprene gloves.[13][15] Disposable gloves offer insufficient protection against bromine.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling bromine.[13][15]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
Emergency Procedures
-
Bromine Spills: Immediately evacuate the area if the spill is large. For small, contained spills in a fume hood, cover with a neutralizing agent like a 1 M solution of sodium thiosulfate and absorb with a chemical absorbent.[13][15]
-
Personal Exposure: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[13][16] For eye contact, flush with water for 15-20 minutes. Seek immediate medical attention in all cases of exposure.[16]
Alternative Brominating Agents for Enhanced Safety and Selectivity
The significant hazards associated with liquid bromine have driven the development of safer, solid-state alternatives.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used crystalline reagent that serves as an excellent source for electrophilic bromine.[17][18] Its primary advantage is that it provides a low, steady concentration of bromine in the reaction medium, which can suppress side reactions and enhance selectivity.[19] The reaction is typically initiated with a radical initiator or, for α-bromination of carbonyls, an acid catalyst.[17] The use of NBS often leads to cleaner reactions with simpler work-ups.
Bromodimethylsulfonium Bromide (BDMS)
This reagent offers a mild and highly regioselective method for the α-monobromination of β-keto esters.[10] A significant advantage of BDMS is that the reaction often proceeds efficiently at room temperature or below without the need for an added catalyst, producing the monobrominated product in excellent yield with no dibrominated byproducts.[10] This simplifies the protocol and purification process considerably.
Product Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the methyl, methoxy, and α-CHBr protons.
-
Mass Spectrometry (MS): Provides the molecular weight and the distinct isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[20]
Conclusion
The synthesis of this compound from methyl acetoacetate is a powerful and illustrative example of acid-catalyzed α-halogenation. A deep understanding of the underlying keto-enol tautomerism is key to controlling this transformation. While the classic method using molecular bromine is effective, its significant hazards necessitate stringent safety protocols. Modern alternatives like NBS and BDMS offer safer and often more selective routes to this valuable synthetic intermediate. For the drug development professional, mastery of this reaction provides access to a versatile building block essential for the construction of complex and biologically active molecules.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 10. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 11. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. tatachemicals.com [tatachemicals.com]
- 14. Bromine handling and safety | DOCX [slideshare.net]
- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-bromo-3-oxobutanoate
Foreword: Unveiling the Molecular Architecture
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Methyl 2-bromo-3-oxobutanoate, a versatile building block in organic synthesis, presents a compelling case for the power of modern spectroscopic techniques. Its structure, featuring a reactive α-bromoketone moiety and an ester functional group, gives rise to a unique spectral signature. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization. Understanding these spectroscopic fingerprints is not merely an academic exercise; it is the cornerstone of ensuring reaction success, purity, and, ultimately, the efficacy and safety of downstream applications.
Structural and Chemical Overview
This compound (CAS No. 3600-18-8) is a functionalized ketoester with the molecular formula C₅H₇BrO₃ and a molecular weight of 195.01 g/mol .[1] Its structure is characterized by a butane backbone with a methyl ester at the C1 position, a bromine atom at the C2 position, and a ketone at the C3 position. The presence of two electrophilic centers, the α-carbon bearing the bromine and the carbonyl carbons, makes it a highly reactive and valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three different proton environments in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| ~4.5 - 5.0 | Singlet | 1H | CH-Br (C2-H) | The electronegative bromine atom and the adjacent carbonyl group strongly deshield this proton, causing a significant downfield shift. |
| ~3.8 | Singlet | 3H | O-CH₃ | The protons of the methyl ester are deshielded by the adjacent oxygen atom. |
| ~2.4 | Singlet | 3H | CO-CH₃ | The protons of the acetyl group are deshielded by the adjacent carbonyl group. |
A publication by Dey et al. reports a singlet at 4.19 ppm for the α-proton (CH-Br), which is slightly upfield from the general predicted range but consistent with the deshielding effects of the adjacent bromine and carbonyl groups.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct map of the carbon framework. For this compound, four distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |
| ~195 | C=O (Ketone, C3) | The carbonyl carbon of the ketone is significantly deshielded and appears at a very low field. |
| ~165 | C=O (Ester, C1) | The carbonyl carbon of the ester is also deshielded, but typically appears slightly upfield from a ketone carbonyl. |
| ~53 | O-CH₃ | The carbon of the methyl ester is attached to an electronegative oxygen atom. |
| ~50 | CH-Br (C2) | The carbon atom bonded to the electronegative bromine atom is deshielded. |
| ~28 | CO-CH₃ (C4) | The methyl carbon of the acetyl group is in a typical region for a methyl ketone. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl groups.
A study by Dey et al. provides the following experimental FT-IR data for this compound: 3493, 2986, 1792, 1718, 869 cm⁻¹.[3]
Table 3: Interpretation of IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Rationale |
| 1792 | C=O Stretch | Ester Carbonyl | The high frequency of this ester carbonyl stretch is noteworthy and may be influenced by the electron-withdrawing effect of the adjacent α-bromo substituent. |
| 1718 | C=O Stretch | Ketone Carbonyl | This absorption is characteristic of an aliphatic ketone. The presence of two distinct, strong carbonyl peaks is a key feature for identifying this molecule. |
| 2986 | C-H Stretch | Aliphatic C-H | This absorption corresponds to the stretching vibrations of the methyl groups. |
| 3493 | Overtone/Combination Band or Impurity | - | This weak absorption is likely an overtone or combination band, or potentially due to a small amount of water impurity. |
| 869 | C-Br Stretch | Alkyl Halide | This absorption falls within the typical range for a C-Br stretching vibration. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Proposed Fragmentation Pathway |
| 194/196 | [C₅H₇BrO₃]⁺ | Molecular Ion |
| 151/153 | [C₄H₄BrO₂]⁺ | Loss of acetyl radical (•COCH₃) |
| 135/137 | [C₃H₂BrO₂]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |
| 115 | [C₄H₃O₃]⁺ | Loss of •Br |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
| 43 | [COCH₃]⁺ | Acetyl cation (likely to be a prominent peak) |
The fragmentation is likely initiated by cleavage of the bonds alpha to the carbonyl groups, which are inherently weak. The loss of the acetyl and methoxycarbonyl radicals are expected to be significant fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for obtaining the spectra discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the mid-infrared region (4000-400 cm⁻¹).
-
Collect a background spectrum of the salt plates or solvent for subtraction.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 30-250) to detect the molecular ion and major fragment ions.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion: A Synthesis of Spectroscopic Insights
The spectroscopic data of this compound, when analyzed in concert, provide an unambiguous structural elucidation. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key ester and ketone functional groups. Finally, mass spectrometry corroborates the molecular weight and offers valuable information about the molecule's fragmentation behavior under ionization. This comprehensive spectroscopic profile serves as a critical quality control metric for synthetic chemists and a foundational piece of information for further research and development endeavors involving this versatile chemical intermediate.
References
An In-Depth Technical Guide to the Safe Handling and Risk Assessment of Methyl 2-bromo-3-oxobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safe handling, risk mitigation, and emergency procedures for Methyl 2-bromo-3-oxobutanoate. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to empower researchers to work confidently and safely with this reactive chemical intermediate. The focus is on understanding the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work.
Chemical and Physical Profile
This compound, also known as methyl alpha-bromoacetoacetate, is a functionalized keto-ester commonly employed in organic synthesis.[1] Its utility as a building block in the development of more complex molecules, including pharmaceutical intermediates, is derived from its two reactive centers: the electrophilic carbon bearing the bromine atom and the enolizable ketone. This dual reactivity, however, necessitates a thorough understanding of its properties to ensure safe handling.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3600-18-8 | [1] |
| Molecular Formula | C5H7BrO3 | [1] |
| Molecular Weight | 195.01 g/mol | [1][2] |
| InChIKey | ZWBZYFBEOOKNPH-UHFFFAOYSA-N | [1] |
| Synonyms | Methyl alpha-bromoacetoacetate | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Rationale and Implications |
| Physical State | Liquid | [3][4] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 62 °C @ 11 mmHg (for related compound) | [3] |
| Flash Point | 43 °C / 109.4 °F (for related compound) | [3] |
| Stability | Stable under normal conditions. | [5] |
| Reactivity | Vapors may form explosive mixtures with air.[3][6][7] Thermal decomposition can release irritating and toxic gases such as hydrogen bromide and carbon oxides.[3][6] |
Hazard Identification and Proactive Risk Assessment
The primary hazards associated with this compound stem from its properties as an alpha-haloketone, a class of compounds known for their alkylating ability and potent sensory irritation. A simple listing of hazards is insufficient; a researcher must understand the mechanism of the hazard to properly mitigate the risk.
GHS Hazard Profile: While a specific GHS classification for this compound is not consistently available, data from closely related brominated esters provide a strong basis for hazard assessment.
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[6][8][9][10] The α-bromo ketone moiety can react with biological nucleophiles in the skin.
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[8][9][10] This compound is a potent lachrymator, causing an immediate and intense tearing response.[5][11]
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.[8][9]
-
Skin Sensitization: May cause an allergic skin reaction.[2][8]
-
Flammability: Flammable or combustible liquid.[3][7][8] Vapors are heavier than air and can travel to an ignition source.[6]
The following diagram illustrates the logical flow from identifying these inherent hazards to implementing a robust, experiment-specific risk mitigation strategy.
Caption: Logical workflow from hazard identification to safe experimentation.
Proactive Safety Protocols and Engineering Controls
Safe handling is not merely a matter of following rules, but of establishing a workflow that inherently minimizes risk. The following protocols are designed to be self-validating systems for researchers.
Personal Protective Equipment (PPE) Rationale
-
Eye and Face Protection: Due to its potent lachrymatory nature, standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[12] For any procedure with a risk of splashing, such as transfers or reaction quenching, a full-face shield must be worn over the goggles.
-
Skin Protection: A flame-retardant lab coat is required. Select chemical-resistant gloves appropriate for halogenated organic compounds, such as nitrile or neoprene. Always inspect gloves for tears or pinholes before use.[5] Contaminated gloves should be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.[13]
-
Respiratory Protection: All handling of this material must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8][11]
Step-by-Step Safe Handling and Storage Workflow
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and uncluttered. Confirm the locations of the nearest eyewash station, safety shower, and spill kit.
-
PPE: Don all required PPE as outlined in section 3.1.
-
Transport: When moving the container, use a secondary, chemically resistant container to mitigate risks from accidental drops.
-
Dispensing: Conduct all weighing and dispensing operations deep within the fume hood. For transfers between containers, use grounded equipment if quantities are large enough to pose a static discharge risk.[3][7]
-
Reaction Setup: Keep the reaction vessel sealed or under a positive pressure of inert gas whenever possible.
-
Post-Handling: Tightly seal the primary container. Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[6][9][10] It should be kept away from heat, sparks, and open flames, as well as incompatible materials like strong oxidizing agents and bases.[5][11][12] Some suppliers recommend storing in a freezer under an inert atmosphere.[4][14]
Caption: Step-by-step workflow for the safe handling of the chemical.
Emergency Response and Decontamination
Rapid and correct response to an exposure or spill is critical. All personnel working with this chemical must be familiar with these procedures before beginning work.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][7][12]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][8]
Accidental Release Protocol
The response to a spill depends on its scale. The following decision tree provides a guide for a safe and effective response.
Caption: Decision tree for responding to an accidental spill.
Detailed Spill Cleanup Steps (Minor Spill):
-
Alert & Secure: Alert others in the lab. Ensure the spill is contained within the fume hood.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Wear double gloves (nitrile), a lab coat, and face shield over chemical splash goggles.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[5][8][9] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Dispose: Dispose of all contaminated materials (gloves, absorbent, wipes) as hazardous waste according to institutional and local regulations.[6]
Disposal Considerations
Chemical waste generators are responsible for determining the proper classification and disposal method for their waste.
-
Waste Characterization: this compound waste should be classified as a flammable, corrosive, and toxic organic liquid.
-
Disposal: All waste containing this chemical, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container.[6][10] The container should be stored in a designated satellite accumulation area. Disposal must be handled by a licensed environmental waste management company in accordance with all local, state, and federal regulations. Do not pour down the drain.[6][8][9]
References
- 1. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 2-bromo-3-oxobutanoate | 609-13-2 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 609-13-2|Ethyl 2-bromo-3-oxobutanoate|BLD Pharm [bldpharm.com]
A Technical Guide to the Stability and Handling of Methyl 2-bromo-3-oxobutanoate for Research and Development
Introduction
Methyl 2-bromo-3-oxobutanoate is a highly functionalized synthetic intermediate, prized in drug development and organic chemistry for its utility in constructing complex molecular architectures, particularly heterocyclic systems.[1] Its structure, incorporating both an α-halo ketone and a β-keto ester, endows it with versatile reactivity. However, these same features render the molecule inherently unstable and susceptible to multiple degradation pathways if not stored and handled with meticulous care. This guide provides an in-depth analysis of the chemical principles governing its stability, outlines field-proven protocols for its storage and handling, and offers a self-validating method for quality assessment to ensure experimental success and reproducibility.
The Chemical Basis of Instability: A Duality of Reactive Moieties
The stability challenges of this compound stem directly from its bifunctional nature. Understanding the electronic properties of its two core functional groups is paramount to predicting and preventing its degradation.
-
The α-Halo Ketone System: The presence of a bromine atom alpha to a carbonyl group creates a highly reactive electrophilic center. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[2][3] This makes the compound an excellent substrate for SN2 reactions, rendering it highly susceptible to attack by a wide range of nucleophiles.[4]
-
The β-Keto Ester System: This functionality introduces two key characteristics. Firstly, the protons on the α-carbon are acidic due to resonance stabilization of the resulting enolate by both carbonyl groups.[1] This acidity makes the compound prone to deprotonation by bases, which can initiate undesirable side reactions. Secondly, the ester group, while more stable than the corresponding carboxylic acid, is susceptible to hydrolysis, particularly in the presence of moisture, acid, or base.[5][6] The product of hydrolysis, 2-bromo-3-oxobutanoic acid, is a β-keto acid, a class of compounds known for being exceptionally unstable and prone to rapid decarboxylation.[5][7][8]
Primary Decomposition Pathways
Based on its chemical structure, this compound can degrade through several distinct mechanisms. Awareness of these pathways is crucial for designing appropriate storage and reaction conditions.
-
Moisture-Induced Hydrolysis and Decarboxylation: This is one of the most common degradation routes. Atmospheric moisture can slowly hydrolyze the methyl ester to the corresponding β-keto acid. This acid intermediate readily loses carbon dioxide to yield 3-bromo-2-butanone. The presence of water is therefore a critical stability risk.
-
Nucleophilic Substitution: As a potent alkylating agent, the compound will react with any adventitious nucleophiles.[1][3][9] Common laboratory contaminants such as trace amines, water, or alcohols can act as nucleophiles, leading to the formation of impurities and a reduction in the purity of the starting material.
-
Base-Mediated Degradation: Exposure to strong bases can deprotonate the α-carbon, forming an enolate.[4] This can lead to complex side reactions, including the Favorskii rearrangement, which would result in a complete restructuring of the carbon skeleton.[1] Even weak bases can catalyze decomposition over time.
-
Thermal and Photochemical Decomposition: The compound is thermally sensitive. Upon heating, it can decompose to release toxic and corrosive vapors, such as hydrogen bromide gas.[10][11][12] Some Safety Data Sheets also recommend protection from light, suggesting that photochemical pathways may contribute to degradation.[10]
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and the chemical principles outlined above.
Data Presentation: Storage Condition Guidelines
| Parameter | Optimal Condition | Sub-Optimal/Risk Condition | Rationale |
| Temperature | Store in freezer, under -20°C. Short-term at 2-8°C.[13] | Room temperature or fluctuating temperatures. | Minimizes thermal decomposition and slows the rate of all degradation reactions, including hydrolysis.[11][12] |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen). | Standard air atmosphere. | Prevents contact with atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidative pathways. |
| Light Exposure | Store in an amber or opaque vial, protected from light.[10] | Clear vial, exposure to lab lighting. | Prevents potential light-catalyzed radical formation or other photochemical degradation. |
| Container | Tightly-sealed container with a PTFE-lined cap.[11][14] | Loosely capped or poorly sealed container. | Prevents ingress of atmospheric moisture and contaminants. |
| Incompatibilities | Store isolated from other chemicals. | Storage near strong acids, bases, oxidizing agents, or nucleophiles.[10][12][15] | Prevents accidental contact and reaction with incompatible materials that can catalyze rapid decomposition. |
Experimental Workflow: From Vial to Reaction
-
Receiving and Initial Storage: Upon receipt, immediately transfer the manufacturer's sealed container to a freezer (-20°C) designated for reactive reagents. Log the date of receipt.
-
Aliquoting for Use: To prevent contamination and repeated freeze-thaw cycles of the bulk supply, it is best practice to aliquot the material.
-
Allow the main container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Working under a blanket of inert gas (e.g., in a glovebox or using a Schlenk line), quickly transfer the desired amounts into smaller, tared, amber glass vials with PTFE-lined caps.
-
Backfill each vial with inert gas, seal tightly, and label clearly with the compound name, date, and concentration (if diluted).
-
Return the main container and the new aliquots to the freezer immediately.
-
-
Use in Reaction:
-
When ready to use an aliquot, again, allow it to warm to room temperature in a desiccator.
-
Prepare the reaction vessel under an inert atmosphere.
-
Using a gas-tight syringe, draw up the required volume of the liquid reagent and add it directly to the reaction mixture.
-
Ensure the reaction solvent is anhydrous and the glassware is thoroughly dried to prevent introducing water.
-
Experimental Protocol for Quality Assessment
To ensure the integrity of the reagent before a critical experiment, a simple quality check is a self-validating system that confirms purity and prevents the use of degraded material.
Objective: To verify the purity of this compound via ¹H NMR Spectroscopy.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, draw a small sample (approx. 5-10 mg) of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ should be passed through a plug of neutral alumina immediately before use to remove acidic impurities and water.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation:
-
Pristine Sample: The spectrum should show clean signals corresponding to the structure: a singlet for the acetyl methyl protons (~2.4 ppm), a singlet for the α-proton (~4.8 ppm), and a singlet for the ester methyl protons (~3.8 ppm).
-
Signs of Degradation: Look for the appearance of new signals. A common impurity from hydrolysis and decarboxylation is 3-bromo-2-butanone, which would show a doublet and a quartet. The presence of a broad singlet corresponding to water (H₂O) is a key indicator that hydrolysis is likely occurring. Any significant signals outside of the expected peaks warrant purification or disposal of the reagent.
-
Visualization: Reagent Handling and Stability Workflow
The following diagram outlines the logical decision-making process for the handling and use of this compound to ensure experimental integrity.
Caption: Decision workflow for handling this compound.
Conclusion
This compound is a powerful synthetic tool whose reactivity is matched by its instability. Successful and reproducible research hinges on a thorough understanding of its degradation pathways—primarily hydrolysis, nucleophilic attack, and base-mediated reactions. By implementing stringent storage conditions, including freezer temperatures under an inert atmosphere, and adopting meticulous handling protocols that exclude moisture and contaminants, researchers can preserve the integrity of this valuable reagent. Routine quality control checks serve as a final, crucial validation step, ensuring that the high reactivity of this compound is directed toward the desired synthetic outcome rather than undesirable decomposition.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. aklectures.com [aklectures.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of Methyl 2-bromo-3-oxobutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-3-oxobutanoate, a halogenated β-keto ester, is a versatile reagent in organic synthesis, serving as a key building block for a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility in these synthetic pathways is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This in-depth technical guide provides a thorough examination of the solubility characteristics of this compound, offering both theoretical predictions and practical experimental methodologies.
Understanding the Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.
Molecular Structure Analysis of this compound
To predict the solubility of this compound, a detailed analysis of its structure is essential.
Navigating the Ambident Reactivity of Methyl 2-bromo-3-oxobutanoate: A Mechanistic Guide for Synthetic Chemists
An In-depth Technical Guide:
Introduction: The Strategic Value of a Bifunctional Reagent
Methyl 2-bromo-3-oxobutanoate (MBBO) is a deceptively simple molecule that packs a significant punch in the synthetic chemist's arsenal. As an α-halo-β-ketoester, its structure presents a fascinating case of ambident reactivity, featuring multiple electrophilic centers and acidic protons. This duality is not a liability but rather a source of its profound versatility, allowing it to serve as a linchpin in the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and fine chemicals.
Understanding the nuanced reaction mechanisms of MBBO is paramount to harnessing its full potential. The choice of nucleophile and reaction conditions dictates the outcome, steering the reaction down one of several distinct pathways. This guide provides an in-depth exploration of these mechanisms, offering not just protocols, but the underlying strategic rationale to empower researchers to make informed, predictive decisions in their synthetic designs.
The Molecular Landscape: Identifying Key Reactive Sites
The reactivity of MBBO is governed by the interplay of its functional groups. A thorough analysis of its electronic and steric features is the foundation for predicting its behavior.
Figure 1: Key reactive sites on this compound.
-
The α-Carbon: This carbon is directly attached to the bromine atom, making it an electrophilic center susceptible to nucleophilic attack. According to Hard and Soft Acids and Bases (HSAB) theory, this sp³-hybridized carbon is a relatively "soft" electrophile. It is the primary site for Sₙ2 substitution reactions.[1][2]
-
The Carbonyl Carbons: Both the ketone and ester carbonyl carbons are electron-deficient due to the polarity of the C=O bond, rendering them "hard" electrophilic centers. They are potential targets for attack by hard nucleophiles.
-
The γ-Protons: The protons on the terminal methyl group (C4) are significantly acidic due to the electron-withdrawing effect of the adjacent ketone. Abstraction of one of these protons by a base leads to the formation of an enolate, which is a key intermediate in rearrangement reactions.[3][4]
This inherent competition between reaction at the soft α-carbon and base-mediated enolization at the γ-position is the central theme of MBBO chemistry.
Pathway I: Direct Substitution (Sₙ2) with Soft Nucleophiles
When MBBO is treated with soft, non-basic nucleophiles, the dominant reaction pathway is a direct bimolecular nucleophilic substitution (Sₙ2) at the α-carbon.[2] This reaction is often exceptionally fast for α-haloketones compared to simple alkyl halides.[5] This rate enhancement is attributed to the alignment of the incoming nucleophile with the π-orbital of the adjacent carbonyl group, which stabilizes the transition state.[5][6]
Common Soft Nucleophiles:
-
Thiols (R-SH) and Thiolates (R-S⁻)
-
Primary and Secondary Amines (R-NH₂, R₂NH)
-
Azide (N₃⁻)
-
Carbon nucleophiles like stabilized enolates
Mechanism: Sₙ2 Backside Attack
The mechanism involves a concerted, single-step process where the nucleophile attacks the α-carbon from the side opposite the bromine atom (backside attack).[1][7] This leads to an inversion of configuration if the α-carbon is a stereocenter.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 2-Bromo-3-Oxobutanoate in a Modified Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since 1881, is a robust multi-component reaction for creating 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] These scaffolds are of immense interest in medicinal chemistry, forming the core of numerous calcium channel blockers like nifedipine and amlodipine.[1][3] This guide details a strategic modification of the classical Hantzsch synthesis, employing methyl 2-bromo-3-oxobutanoate as a key reactant. The introduction of the α-bromo substituent provides a significant process advantage: it facilitates a direct, one-pot synthesis of the fully aromatized pyridine ring, obviating the need for a separate, often harsh, oxidation step. This document provides an in-depth mechanistic rationale, field-proven insights, and a detailed experimental protocol for this advanced synthetic approach.
The Classical Hantzsch Synthesis: A Foundational Overview
The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][4] The reaction proceeds through several well-established stages to first produce a 1,4-dihydropyridine, also known as a "Hantzsch ester."[2]
The core mechanism can be summarized in three primary phases:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2][3]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to yield a β-enamino ester.[2][3]
-
Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated intermediate (a Michael addition), which is followed by cyclization and dehydration to form the stable 1,4-dihydropyridine ring.[3]
To obtain the final pyridine, this DHP intermediate must be oxidized. This aromatization step is the driving force of the subsequent reaction but often requires strong oxidants like nitric acid, potassium permanganate, or chromium(VI) oxide, which can present challenges regarding safety, waste disposal, and substrate compatibility.[1]
Figure 1: Conceptual workflow of the classical Hantzsch pyridine synthesis.
This compound: A Strategic Reagent for Direct Aromatization
The use of an α-halo-β-ketoester, specifically this compound, fundamentally alters the final stage of the Hantzsch synthesis. The bromine atom, positioned alpha to the ester carbonyl, serves as an excellent leaving group. This structural feature enables a spontaneous or thermally induced elimination of hydrogen bromide (HBr) from the dihydropyridine intermediate, leading directly to the aromatic pyridine product.
Causality Behind This Approach: This modification is a prime example of strategic reagent selection to enhance process efficiency. By incorporating a latent leaving group into one of the building blocks, the reaction circumvents the need for an external oxidant. This leads to a more atom-economical and "greener" synthesis, avoiding the addition of stoichiometric amounts of often toxic and difficult-to-remove oxidizing agents.[1] The dihydropyridine intermediate, if formed, possesses a proton at the 4-position and a bromine atom at the 3-position (originating from the bromo-ketoester), setting the stage for a facile elimination reaction that is energetically favored by the formation of the stable aromatic pyridine ring.[5]
Figure 2: Direct aromatization pathway using a bromo-substituted ketoester.
Application Notes: Field-Proven Insights
Expertise & Experience
-
Primary Advantage - Oxidant-Free Aromatization: The principal benefit is the elimination of a dedicated oxidation step. Classical oxidants can lead to side reactions, including over-oxidation or degradation of sensitive functional groups on the aldehyde substrate. This modified protocol is inherently milder and often results in a cleaner reaction profile.
-
Reaction Scope: This method is broadly applicable to a range of aldehydes, particularly aromatic and heteroaromatic aldehydes. Electron-withdrawing or -donating groups on the aldehyde are generally well-tolerated. Aliphatic aldehydes can also be used, though they may require slightly adjusted conditions.
-
Symmetrical vs. Unsymmetrical Pyridines:
-
To synthesize a symmetrical pyridine (identical substituents at the 2- and 6-positions), one would use two equivalents of this compound.
-
To create an unsymmetrical pyridine, one equivalent of the bromo-ketoester is used along with one equivalent of a different β-ketoester (e.g., ethyl acetoacetate), as detailed in the protocol below. This allows for differential functionalization of the final product.
-
-
Control of Reaction Conditions: While the aromatization can be spontaneous, gentle heating (reflux in ethanol or isopropanol) is typically required to drive the initial condensation and subsequent elimination to completion. The reaction progress should be monitored carefully by Thin-Layer Chromatography (TLC) to avoid potential side reactions from prolonged heating.
Trustworthiness & Self-Validation
-
Reaction Monitoring: The reaction can be effectively monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde and the appearance of a new, lower Rf spot (the DHP intermediate, which may be transient) followed by the formation of the more polar, UV-active pyridine product are key indicators of reaction progress.
-
Expected Observations: The reaction mixture typically turns from colorless or pale yellow to a darker yellow or orange hue as the conjugated intermediates and final product form. If the product is a solid, precipitation may occur upon cooling the reaction mixture.
-
Troubleshooting:
-
Stalled Reaction: If TLC indicates the presence of starting materials after several hours, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to promote the initial Knoevenagel and enamine formation steps.
-
Formation of Side Products: The primary challenge can be the reactivity of the bromo-ketoester. If significant decomposition or side reactions are observed, lowering the reaction temperature and extending the reaction time may be beneficial. Ensure the ammonium acetate used is of good quality and reasonably anhydrous.
-
Detailed Experimental Protocol: Synthesis of an Unsymmetrical Pyridine
This protocol describes the synthesis of Methyl 5-acetyl-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate as a representative example.
Reaction Scheme: (Self-correction: Cannot generate images. Will describe reactants and product clearly in the table.)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Methoxybenzaldehyde | 1.0 | 136.15 | 5.0 | 681 mg | Aldehyde |
| This compound | 1.0 | 195.01 | 5.0 | 975 mg | Bromo β-Ketoester |
| Ethyl 3-aminocrotonate | 1.0 | 129.16 | 5.0 | 646 mg | Enamine Source |
| Ethanol (Absolute) | - | - | - | 20 mL | Solvent |
Note on Enamine Source: For simplicity and control, this protocol uses a pre-formed enamine (ethyl 3-aminocrotonate) instead of generating it in situ from ethyl acetoacetate and ammonia. This often leads to cleaner reactions and better yields.
Step-by-Step Methodology
-
Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (681 mg, 5.0 mmol).
-
Add absolute ethanol (20 mL) and stir until the aldehyde is fully dissolved.
-
-
Reagent Addition:
-
Sequentially add ethyl 3-aminocrotonate (646 mg, 5.0 mmol) to the flask.
-
Add this compound (975 mg, 5.0 mmol) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) with vigorous stirring.
-
The solution will typically develop a yellow to orange color.
-
-
Monitoring:
-
Monitor the reaction progress by TLC every 60 minutes (eluent: 3:1 Hexane/Ethyl Acetate).
-
The reaction is typically complete within 4-8 hours, indicated by the consumption of the aldehyde.
-
-
Work-up & Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water while stirring. A precipitate may form. If an oil forms, continue stirring vigorously.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Analysis:
-
Purify the crude residue by column chromatography on silica gel, using a gradient eluent system starting from 9:1 Hexane/Ethyl Acetate to 2:1 Hexane/Ethyl Acetate.
-
Combine the fractions containing the pure product (visualized by TLC and UV light) and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Figure 3: Step-by-step experimental workflow for the modified Hantzsch synthesis.
References
Application of Methyl 2-bromo-3-oxobutanoate in Antiviral Drug Discovery: Synthetic Protocols and Mechanistic Insights
Abstract
The relentless challenge of emerging and evolving viral diseases necessitates a continuous search for novel antiviral therapeutics. Heterocyclic compounds form the backbone of many successful antiviral drugs, and their efficient synthesis is a cornerstone of medicinal chemistry. This application note presents "Methyl 2-bromo-3-oxobutanoate," a versatile and highly reactive building block, for the synthesis of key antiviral scaffolds. We will delve into its application in the construction of thiazole and pyrimidine derivatives, classes of compounds known for their broad-spectrum antiviral activities. This guide provides detailed synthetic protocols, mechanistic insights, and practical considerations for researchers and scientists in the field of drug discovery and development.
Introduction
The landscape of antiviral drug discovery is one of constant innovation, driven by the need to combat viral pathogens that pose a significant threat to global health. A key strategy in the development of new antiviral agents is the exploration of privileged scaffolds – molecular frameworks that are known to interact with biological targets. Among these, heterocyclic compounds, particularly those containing nitrogen and sulfur, have proven to be exceptionally fruitful. Thiazole and pyrimidine cores, for instance, are present in a multitude of clinically approved antiviral drugs.[1][2][3][4]
At the heart of synthesizing these crucial heterocyclic systems lies the use of versatile and reactive starting materials. "this compound" (CAS No: 3600-18-8, Molecular Formula: C₅H₇BrO₃, Molecular Weight: 195.01 g/mol ) is one such key intermediate.[5] Its bifunctional nature, possessing both an α-bromo ketone and a β-ketoester, allows for a range of chemical transformations, making it an invaluable tool for the synthetic chemist. This application note will explore the utility of this reagent in the synthesis of antiviral compounds, with a focus on the construction of thiazole and pyrimidine derivatives.
Core Principles: The Chemistry of this compound
The synthetic utility of "this compound" stems from its distinct reactive sites. The carbon atom alpha to the bromine is highly electrophilic, making it susceptible to nucleophilic attack. Simultaneously, the β-ketoester moiety provides a 1,3-dicarbonyl system that can participate in a variety of condensation and cyclization reactions.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
One of the most powerful applications of "this compound" is in the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea or thiosemicarbazide, to form a thiazole ring.[1][6][7] The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen atom of the thioamide attacking one of the carbonyl carbons.
-
Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Application I: Synthesis of Antiviral Thiazole Derivatives
The thiazole ring is a prominent feature in a wide array of pharmacologically active molecules, including those with potent antiviral properties against viruses such as influenza, coronaviruses, herpes simplex virus, and human immunodeficiency virus (HIV).[2][4][8][9] The Hantzsch synthesis provides a direct and efficient route to functionalized thiazoles that can serve as key intermediates in the development of these antiviral agents.
Detailed Protocol 1: General Hantzsch Thiazole Synthesis of a 2-Amino-4-methylthiazole-5-carboxylate Derivative
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative, a common starting point for further chemical elaboration.
Materials and Equipment:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add "this compound" (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Detailed Protocol 2: Synthesis of a Flavivirus Inhibitor Intermediate
A specific application of "this compound" is in the synthesis of methyl 2-amino-4-methylthiazole-5-carboxylate, an intermediate used in the development of antiviral agents targeting flaviviruses.[10]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 195.01 | 1.0 | (e.g., 1.95 g, 10 mmol) |
| Thiourea | 76.12 | 1.0 | (e.g., 0.76 g, 10 mmol) |
| Ethanol | - | - | (e.g., 50 mL) |
Procedure:
-
Combine "this compound" and thiourea in ethanol in a round-bottom flask.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Application II: Synthesis of Antiviral Pyrimidine Derivatives (A Potential Pathway)
Pyrimidine derivatives are another class of heterocyclic compounds with well-documented antiviral activity, forming the core of several nucleoside and non-nucleoside reverse transcriptase inhibitors.[11][12][13] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine or urea.[12][14] While the bromine in "this compound" is not directly involved in the pyrimidine ring formation in this proposed pathway, the underlying β-ketoester is the key functional group.
Proposed Protocol: Synthesis of a Substituted Pyrimidine Core
This protocol outlines a plausible synthetic route to a pyrimidine derivative using the β-ketoester functionality of "this compound".
Materials and Equipment:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes.
-
To this mixture, add "this compound" dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Proposed workflow for pyrimidine synthesis.
Data Presentation and Analysis
The successful synthesis of the target intermediates should be confirmed by standard analytical techniques.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range | Key Analytical Data |
| 2-Amino-4-methylthiazole-5-carboxylate | C₆H₈N₂O₂S | 172.21 | 60-85% | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) |
| Substituted Pyrimidine Derivative (Example) | Variable | Variable | 40-70% | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) |
Safety Precautions
"this compound" is a reactive chemical and should be handled with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. All reactions should be carried out by trained personnel in a controlled laboratory setting.
Conclusion
"this compound" is a highly valuable and versatile reagent in the synthesis of heterocyclic compounds with potential antiviral activity. Its application in the Hantzsch thiazole synthesis provides a reliable and efficient route to thiazole derivatives, which are known to exhibit a broad range of antiviral properties. Furthermore, its β-ketoester functionality opens up possibilities for the synthesis of other important heterocyclic systems, such as pyrimidines. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in antiviral drug discovery, facilitating the exploration of novel chemical entities to address the ongoing challenges in viral therapeutics.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. wjarr.com [wjarr.com]
- 13. mdpi.com [mdpi.com]
- 14. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: The Strategic Use of Methyl 2-bromo-3-oxobutanoate in the Synthesis of JAK2 Inhibitor Scaffolds
Introduction: The Critical Role of JAK2 in Disease and the Quest for Selective Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in intracellular signal transduction.[1] JAK2 is essential for mediating the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune response.[2][3][4] Dysregulation of the JAK-STAT signaling pathway, often due to mutations such as the prevalent JAK2-V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3][5] Consequently, the development of small molecule inhibitors targeting JAK2 has become a significant therapeutic strategy for these and other inflammatory and autoimmune diseases.[2][6]
The core chemical structures of many successful JAK inhibitors are heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines and similar nitrogen-containing ring systems, which mimic the adenine ring of ATP to bind to the kinase hinge region.[6][7] The synthesis of these complex molecules relies on the availability of versatile and reactive chemical intermediates. This application note details the strategic use of Methyl 2-bromo-3-oxobutanoate as a key building block in the synthesis of a versatile aminothiazole intermediate, a scaffold with significant potential for elaboration into potent and selective JAK2 inhibitors.
The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention
The JAK-STAT signaling cascade is a critical pathway for numerous cellular processes. The binding of a cytokine to its receptor induces the dimerization of the receptor chains, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs, which then phosphorylate the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][7] In diseases driven by JAK2 mutations, this pathway is constitutively active, leading to uncontrolled cell growth.
Caption: The JAK-STAT Signaling Pathway and Points of Inhibition.
Synthetic Strategy: Leveraging this compound for Heterocyclic Core Synthesis
This compound is a highly versatile reagent in organic synthesis due to its bifunctional nature, possessing both an electrophilic α-bromo ketone and a methyl ester. This arrangement makes it an ideal precursor for constructing five- and six-membered heterocyclic rings through cyclocondensation reactions.
A particularly effective and well-established method for the synthesis of aminothiazole derivatives is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative. The use of this compound in this reaction provides a direct route to a highly functionalized 2-aminothiazole-5-carboxylate, a key intermediate for further chemical elaboration.
Caption: Synthetic workflow from this compound.
Experimental Protocol: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details the synthesis of a key aminothiazole intermediate from this compound and thiourea.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | ≥95% |
| Thiourea | ≥99% |
| Ethanol | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 equivalent).
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the thiourea.
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Drying: Dry the purified product under vacuum to obtain methyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Expected Outcome:
The reaction should yield the desired methyl 2-amino-4-methylthiazole-5-carboxylate. The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in JAK2 Inhibitor Synthesis: Elaboration of the Aminothiazole Scaffold
The synthesized methyl 2-amino-4-methylthiazole-5-carboxylate is a versatile intermediate that can be further modified to generate potent JAK2 inhibitors. The amino group at the 2-position and the methyl ester at the 5-position provide handles for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Potential Synthetic Elaboration Steps:
-
Amide Coupling: The 2-amino group can be acylated or coupled with various carboxylic acids or sulfonyl chlorides to introduce diverse side chains. This is a common strategy to occupy the solvent-exposed region of the ATP-binding pocket of kinases.
-
Ester Hydrolysis and Amidation: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce further diversity.
-
Cross-Coupling Reactions: The thiazole ring can be further functionalized through various cross-coupling reactions if a halo-substituted precursor is used.
The aminothiazole core is a privileged scaffold in kinase inhibitor design, and its derivatives have shown activity against a range of kinases. While a direct synthesis of a marketed JAK2 inhibitor from this specific intermediate is not prominently documented, the structural similarity to known kinase inhibitors underscores its potential.
Conclusion and Future Perspectives
This compound serves as a cost-effective and highly efficient starting material for the synthesis of the versatile methyl 2-amino-4-methylthiazole-5-carboxylate intermediate via the Hantzsch thiazole synthesis. This application note provides a robust protocol for the synthesis of this key building block. The strategic functional group handles on the resulting aminothiazole scaffold offer numerous possibilities for the synthesis of novel and potent JAK2 inhibitors. Further exploration of the derivatization of this intermediate could lead to the discovery of new therapeutic agents for the treatment of myeloproliferative neoplasms and other JAK2-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Versatile Synthon: Methyl 2-bromo-3-oxobutanoate as a Gateway to Novel Heterocyclic Compounds
Application Note & Protocols for Researchers in Medicinal Chemistry and Drug Development
Abstract
Methyl 2-bromo-3-oxobutanoate, a readily accessible α-halo-β-ketoester, stands as a cornerstone in the synthesis of a diverse array of heterocyclic scaffolds. Its inherent electrophilicity at the α-carbon and the presence of two distinct carbonyl functionalities make it a highly versatile building block for constructing medicinally relevant thiazoles, pyrimidines, and imidazoles. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic considerations for its application in modern drug discovery.
Introduction: The Strategic Importance of a Multifunctional Intermediate
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic challenge in synthetic organic chemistry lies in the efficient and modular construction of these complex ring systems. This compound (CAS No: 18366-55-7) emerges as a powerful tool in this endeavor due to its trifunctional nature. The interplay between the ester, ketone, and the reactive carbon-bromine bond allows for a variety of cyclocondensation reactions, leading to a rapid increase in molecular complexity from a simple, acyclic precursor. This application note will delve into the practical applications of this synthon, focusing on the synthesis of key heterocyclic families with significant therapeutic potential.
I. Synthesis of Thiazole Derivatives: The Hantzsch Reaction and Beyond
The Hantzsch thiazole synthesis, a classic and enduringly relevant named reaction, provides a direct and efficient route to the thiazole core.[1] This reaction involves the condensation of an α-haloketone with a thioamide derivative. This compound serves as an ideal α-haloketone component, leading to the formation of highly functionalized 2-aminothiazoles.
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine atom, proceeding via an SN2 mechanism. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the thioamide nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring. The ester group at the 5-position of the resulting thiazole provides a convenient handle for further synthetic modifications.
Caption: Hantzsch Thiazole Synthesis Workflow.
Protocol 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details the synthesis of a key thiazole intermediate, which can be further elaborated into a variety of bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, for workup)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.95 g, 10 mmol) and anhydrous ethanol (e.g., 20 mL).
-
Addition of Thiourea: Add thiourea (e.g., 0.84 g, 11 mmol) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid is the hydrobromide salt of the product.
-
Neutralization (Optional): For the free base, the crude product can be suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 195.01 | 0.01 | 1.0 |
| Thiourea | 76.12 | 0.011 | 1.1 |
| Product | Methyl 2-amino-4-methylthiazole-5-carboxylate | ||
| Expected Yield | 75-85% |
II. Pyrimidine Synthesis: Building the 1,3-Diazine Core
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases and numerous drugs.[2] this compound can serve as a versatile three-carbon (C-C-C) synthon for the construction of the pyrimidine ring through condensation with N-C-N building blocks like urea, thiourea, or amidines.[3]
Synthetic Strategy
The general approach involves the reaction of the β-ketoester functionality of this compound with a binucleophilic reagent. The bromine atom can either be displaced in an initial step or participate in a later cyclization/aromatization sequence. A common strategy involves the initial formation of an enamine or a related intermediate, followed by cyclization.
Caption: General Pyrimidine Synthesis Workflow.
Protocol 2: Proposed Synthesis of a Substituted Pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a pyrimidine derivative, which can be adapted based on the specific amidine or urea derivative used.
Materials:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (or other amidine salt) (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Base Preparation: In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Amidine Liberation: Add acetamidine hydrochloride to the sodium ethoxide solution and stir for 15-20 minutes at room temperature to liberate the free amidine.
-
Addition of Ketoester: Add a solution of this compound in anhydrous ethanol dropwise to the amidine solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired pyrimidine derivative.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 195.01 | 0.01 | 1.0 |
| Acetamidine hydrochloride | 94.54 | 0.011 | 1.1 |
| Sodium ethoxide | 68.05 | 0.022 | 2.2 |
| Product | Substituted Pyrimidine | ||
| Expected Yield | Variable |
III. Imidazole Construction: A Route to Bioactive Scaffolds
The imidazole ring is another privileged scaffold in medicinal chemistry. The condensation of α-haloketones with amidines provides a reliable method for the synthesis of 2,4-disubstituted imidazoles.[4] This approach offers a straightforward entry to a wide range of imidazole derivatives with potential therapeutic applications.
Mechanistic Pathway
The synthesis is initiated by the nucleophilic attack of one of the amidine nitrogen atoms on the α-carbon of this compound, displacing the bromide. The second nitrogen atom of the amidine then attacks the ketone carbonyl, leading to a cyclic intermediate. Subsequent dehydration furnishes the aromatic imidazole ring.
References
- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note and Experimental Protocol for the α-Bromination of Methyl 3-Oxobutanoate
Abstract
This document provides a comprehensive guide for the α-bromination of methyl 3-oxobutanoate to synthesize methyl 2-bromo-3-oxobutanoate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who utilize halogenated β-keto esters as versatile intermediates. The guide details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety precautions for handling bromine, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction
α-Halogenated β-keto esters are valuable synthetic intermediates due to the presence of multiple reactive sites, allowing for a variety of subsequent transformations. The title compound, this compound[1], is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. The introduction of a bromine atom at the α-position enhances the electrophilicity of this carbon, making it susceptible to nucleophilic attack, and also facilitates elimination reactions to introduce unsaturation.
This application note provides a reliable and detailed protocol for the selective monobromination of methyl 3-oxobutanoate at the α-position under acidic conditions.
Reaction Mechanism and Scientific Rationale
The α-bromination of a ketone or β-keto ester in the presence of an acid catalyst proceeds through an enol intermediate.[2] This method is preferred for achieving selective monobromination.
The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone functionality by the acid catalyst (e.g., acetic acid or a mineral acid). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization.
-
Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol. This tautomerization is the rate-determining step of the reaction.
-
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting oxonium ion is deprotonated, typically by the bromide ion formed in the previous step or another weak base, to regenerate the carbonyl group and yield the α-brominated product.
Under acidic conditions, the introduction of the first bromine atom deactivates the enol towards further electrophilic attack, thus preventing polybromination. This is in contrast to base-catalyzed halogenation, which tends to proceed to polyhalogenated products.
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of methyl 3-oxobutanoate.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Recommendation |
| Methyl 3-oxobutanoate | ReagentPlus®, ≥99% | 105-45-3 | Sigma-Aldrich, Acros |
| Bromine | ≥99.5% | 7726-95-6 | Sigma-Aldrich, Fisher |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | 64-19-7 | Fisher Scientific, VWR |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | 75-09-2 | Fisher Scientific, VWR |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | N/A | Prepare in-house |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Grade | N/A | Prepare in-house |
| Anhydrous Sodium Sulfate | Anhydrous, Granular | 7757-82-6 | Sigma-Aldrich, VWR |
Safety Precautions
Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, a face shield, and a lab coat.
-
Handling: Use a syringe or cannula for transferring liquid bromine to minimize exposure to its corrosive vapors. Never work alone when handling bromine.
-
Spill and Exposure: In case of a spill, neutralize with a sodium thiosulfate solution. For skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For inhalation, move to fresh air immediately and seek medical attention.
Detailed Experimental Protocol
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser, dissolve methyl 3-oxobutanoate (11.61 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
-
Addition of Bromine:
-
In the dropping funnel, prepare a solution of bromine (15.98 g, 0.1 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of methyl 3-oxobutanoate over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The disappearance of the red-brown color of bromine indicates its consumption.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
-
Work-up:
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is a pale yellow oil. Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.
| Property | Value |
| Molecular Formula | C₅H₇BrO₃ |
| Molecular Weight | 195.01 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 3600-18-8[1] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show a singlet for the methyl ester protons (O-CH₃) around δ 3.8 ppm, a singlet for the acetyl protons (CO-CH₃) around δ 2.4 ppm, and a singlet for the α-proton (CH-Br) around δ 4.5-5.0 ppm. The exact chemical shifts may vary slightly.
-
¹³C NMR (CDCl₃, 100 MHz): The expected carbon NMR spectrum would show signals for the methyl ester carbon (~53 ppm), the acetyl methyl carbon (~26 ppm), the α-carbon bearing the bromine (~45-50 ppm), the ester carbonyl carbon (~165 ppm), and the ketone carbonyl carbon (~195 ppm).
-
IR (neat, cm⁻¹): The infrared spectrum is expected to show strong absorption bands for the two carbonyl groups (C=O stretch) in the region of 1720-1750 cm⁻¹. A C-Br stretching frequency is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can effectively prepare this versatile synthetic intermediate for use in a wide range of applications in organic synthesis and drug discovery.
References
"Methyl 2-bromo-3-oxobutanoate" in the synthesis of 2-aminofurans
Application Note & Protocol
Strategic Synthesis of Polysubstituted 2-Aminofurans via Multicomponent Reaction with Methyl 2-bromo-3-oxobutanoate
Abstract
The 2-aminofuran scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antibacterial properties.[1] This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of highly functionalized 2-aminofurans. We focus on a robust and efficient three-component reaction strategy utilizing this compound, an α-haloketone, a tertiary amine, and an active methylene nitrile.[1][2] This approach allows for the rapid and modular assembly of diverse 2-aminofuran derivatives from readily available starting materials, highlighting a transition metal-free and atom-economical pathway.[3][4]
Introduction: The Significance of 2-Aminofurans
2-Aminofuran derivatives are a versatile class of compounds that have garnered significant attention from the scientific community.[1] Their structural framework serves as a cornerstone for the development of novel therapeutic agents. Notably, certain 2-aminobenzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization or the modulation of P-glycoprotein drug efflux pumps.[1] Furthermore, their potential as antibacterial agents adds another dimension to their therapeutic relevance.[1]
The synthesis of the 2-aminofuran core can be achieved through several strategies, including cycloadditions, cycloisomerizations, and multicomponent reactions (MCRs).[1][5] MCRs are particularly advantageous as they offer a streamlined process where three or more reactants combine in a single pot to form a complex product, thereby reducing waste, saving time, and increasing overall efficiency. The use of α-haloketones, such as this compound, is a well-established and effective method for constructing this valuable heterocyclic system.[2][6]
The Core Synthesis Strategy: A Three-Component Annulation
The protocol detailed herein is centered on a three-component reaction that leverages the unique reactivity of this compound. This molecule is a bifunctional reagent; it possesses a reactive α-bromo group, which is an excellent electrophile for alkylation, and a β-ketoester moiety that is crucial for the subsequent cyclization and formation of the furan ring.[7]
Reaction Principle:
The general mechanism involves the initial reaction between the α-haloketone (this compound) and a tertiary amine. This step forms a quaternary ammonium salt, which, upon deprotonation of the α-proton, generates a reactive enamine or a related intermediate. This intermediate is then trapped by a compound containing an active methylene group (e.g., malononitrile). The final step is an intramolecular cyclization (annulation), followed by elimination, to yield the aromatic 2-aminofuran product.[3] This cascade of reactions provides a direct and modular route to complex molecular architectures.
Reaction Mechanism Overview
Caption: Proposed mechanism for the three-component synthesis of 2-aminofurans.
Detailed Experimental Protocol
This section provides a representative, step-by-step methodology for the synthesis of a polysubstituted 2-aminofuran derivative using the described three-component strategy.
Objective: To synthesize Methyl 5-acetyl-2-amino-3-cyanofuran-4-carboxylate.
Materials & Reagents:
-
This compound (≥97%, Sigma-Aldrich or equivalent)
-
Malononitrile (≥99%, Sigma-Aldrich or equivalent)
-
Triethylamine (TEA, ≥99.5%, dried over KOH)
-
Acetonitrile (ACN, anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexane (ACS grade)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add malononitrile (0.66 g, 10 mmol, 1.0 eq) and triethylamine (1.4 mL, 10 mmol, 1.0 eq) to the flask. Stir the solution at room temperature for 10 minutes.
-
Initiation: Slowly add this compound (1.95 g, 10 mmol, 1.0 eq) to the stirring solution dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.[3] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system). The reaction is typically complete within 5-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of NaCl (20 mL).[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting from 9:1) to afford the pure product as a solid.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Experimental Workflow & Data Presentation
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for 2-aminofuran synthesis.
Expected Results & Substrate Scope
This protocol is robust and can be adapted for a variety of substrates. The table below illustrates the potential diversity of 2-aminofurans that can be synthesized by varying the active methylene nitrile and the amine component.
| Entry | Tertiary Amine | Active Methylene Nitrile | Expected Product | Typical Yield (%) |
| 1 | Triethylamine | Malononitrile | Methyl 5-acetyl-2-amino-3-cyanofuran-4-carboxylate | 75-85 |
| 2 | DABCO | Ethyl 2-cyanoacetate | Ethyl 5-acetyl-2-amino-4-(methoxycarbonyl)furan-3-carboxylate | 70-80 |
| 3 | Pyridine | Phenylsulfonyl acetonitrile | Methyl 5-acetyl-2-amino-3-(phenylsulfonyl)furan-4-carboxylate | 65-75 |
| 4 | N-Methylmorpholine | Malononitrile | Methyl 5-acetyl-2-amino-3-cyanofuran-4-carboxylate | 72-82 |
Causality, Troubleshooting, and Field Insights
-
Why Anhydrous Conditions? The intermediates in this reaction, particularly the enamine, are sensitive to moisture. Water can hydrolyze the ester or react with intermediates, leading to side products and reduced yields. Using anhydrous solvents is critical for success.
-
Choice of Base: A non-nucleophilic tertiary amine like triethylamine is ideal. It functions as both a reactant to form the initial intermediate and as a base to facilitate deprotonation without competing in nucleophilic addition.
-
Troubleshooting Low Yields:
-
Check Reagent Purity: Impurities in the starting materials, especially the bromoester, can inhibit the reaction.
-
Incomplete Reaction: If TLC shows starting material remains after the allotted time, the reaction may be extended. Ensure the temperature is maintained at 80 °C.
-
Purification Loss: The product may have some solubility in the aqueous phase. Ensure thorough extraction. Use of a continuous extractor can be beneficial for more polar products.
-
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, providing a reliable in-process control. The appearance of a new, more polar spot (relative to the bromoester) that is UV active confirms product formation. The final purified product should give sharp, clean NMR spectra consistent with the expected structure.
Conclusion
The use of this compound in a three-component reaction with a tertiary amine and an active methylene compound is a highly effective and versatile strategy for synthesizing polysubstituted 2-aminofurans.[1][8] This method is characterized by its operational simplicity, high atom economy, and the ability to generate molecular diversity from readily accessible precursors. The protocols and insights provided in this guide offer researchers a reliable and scalable platform for accessing this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Harnessing the Reactivity of Methyl 2-bromo-3-oxobutanoate in Visible-Light Photocatalysis
Introduction: A Modern Approach to Radical Chemistry
In the landscape of modern organic synthesis and drug discovery, visible-light photocatalysis has emerged as a transformative technology. It provides a mild, efficient, and selective platform to generate reactive radical intermediates, unlocking novel chemical transformations that are often challenging to achieve through traditional thermal methods.[1] This guide focuses on a particularly versatile building block, Methyl 2-bromo-3-oxobutanoate [2], and its applications in photocatalytic reactions.
The strategic placement of a bromine atom alpha to two carbonyl functionalities makes this molecule an exceptional precursor for single-electron transfer (SET) processes. Upon photo-irradiation in the presence of a suitable photocatalyst, it readily undergoes reduction to generate a key α-acyl radical intermediate. This transient species is a gateway to a diverse array of synthetic applications, from simple reductive debromination to complex C-C bond formations, including the late-stage functionalization of bioactive molecules.[1][3][4]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower users to successfully implement and adapt these methodologies for their specific research goals.
Part 1: Core Principles and Mechanistic Pathways
The Engine of Photoredox Catalysis
Visible-light photoredox catalysis operates on a simple yet powerful principle: a photocatalyst (PC) absorbs photons of visible light, promoting it to an electronically excited state (PC*). This excited state is both a more potent oxidant and reductant than its ground state, enabling it to engage in single-electron transfer (SET) with organic substrates.
For the reactions involving this compound, a reductive quenching cycle is typically employed. The cycle is initiated by a sacrificial electron donor (SED), which reductively quenches the excited photocatalyst (PC*) to generate a highly reducing species (PC⁻). This potent reductant then donates an electron to the substrate, in our case, the α-bromo ester.
Mechanism: Generation and Fate of the α-Acyl Radical
The key event in the photocatalytic activation of this compound is the single-electron reduction of the C-Br bond. This process is highly efficient due to the presence of the adjacent carbonyl groups, which stabilize the resulting radical anion.
The core mechanism proceeds as follows:
-
Catalyst Excitation: A photocatalyst, typically a ruthenium or iridium complex like Tris(2,2′-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), absorbs visible light to form its excited state, [Ru(bpy)₃]²⁺*.
-
Reductive Quenching: A sacrificial electron donor, such as an amine, reduces the excited catalyst to its potent Ru(I) form.
-
Single-Electron Transfer (SET): The reduced catalyst, [Ru(bpy)₃]¹⁺, transfers an electron to this compound.
-
Radical Anion Formation & Fragmentation: This SET event generates a transient radical anion, which rapidly undergoes fragmentation, eliminating a bromide ion (Br⁻) to produce a carbon-centered α-acyl radical.[3]
-
Reaction & Catalyst Regeneration: This α-acyl radical is the pivotal intermediate that can be trapped in various ways to form the desired product. The oxidized photocatalyst, [Ru(bpy)₃]²⁺, is regenerated, completing the catalytic cycle.
Caption: General mechanism for photocatalytic generation of an α-acyl radical.
This α-acyl radical can then undergo several productive pathways:
-
Reductive Debromination: The radical can be further reduced by [Ru(bpy)₃]¹⁺ to form an enolate, which is subsequently protonated by a proton source in the reaction medium to yield the debrominated product, Methyl 3-oxobutanoate.[3]
-
C-C Bond Formation: The nucleophilic radical can add to electron-deficient olefins or engage in coupling reactions. More commonly in modern synthesis, it is used to functionalize C-H bonds of other molecules, particularly electron-rich heterocycles, in a radical addition-oxidation sequence.[4][5]
Part 2: Application Notes & Experimental Protocols
Application Note 1: Photocatalytic Reductive Debromination
Objective: To achieve a clean and high-yielding conversion of this compound to Methyl 3-oxobutanoate using visible-light photocatalysis. This protocol is foundational and serves as an excellent control experiment for more complex transformations.
Causality Behind Experimental Choices:
-
Photocatalyst: [Ru(bpy)₃]Cl₂ is chosen for its strong absorption in the visible spectrum, long-lived excited state, and well-documented redox potentials suitable for reducing α-halocarbonyls.[3]
-
Sacrificial Donor: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are used. They are effective reductive quenchers for the excited Ru(II) catalyst and also serve as a base to neutralize the HBr generated during the reaction.
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that can dissolve all reaction components and typically do not interfere with the radical pathway. Degassing the solvent is critical to remove oxygen, which can quench the excited photocatalyst or react with radical intermediates, leading to lower yields.
-
Light Source: A simple blue LED strip or a compact fluorescent lamp (CFL) provides sufficient energy for the excitation of the Ru(II) catalyst.
Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Photocatalyst | [Ru(bpy)₃]Cl₂ (1-2 mol%) | Efficiently absorbs visible light and mediates electron transfer. |
| Substrate | This compound (1.0 equiv) | The radical precursor. |
| Sacrificial Donor | DIPEA or TEA (2.0-3.0 equiv) | Quenches the excited catalyst and acts as a Brønsted base. |
| Proton Source | Ascorbic acid or residual water | Protonates the final enolate intermediate. |
| Solvent | Anhydrous, Degassed MeCN or DMF | Polar aprotic solvent to solubilize components and minimize side reactions. |
| Light Source | Blue LEDs (450-470 nm) or 24W CFL | Provides the necessary photons for catalyst excitation. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions prevent thermal decomposition and side reactions. |
| Reaction Time | 4 - 12 hours | Monitored by TLC or GC-MS for completion. |
Step-by-Step Protocol
-
Preparation: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv) and [Ru(bpy)₃]Cl₂ (e.g., 0.002 mmol, 1 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagents: Under the inert atmosphere, add anhydrous, degassed acetonitrile (e.g., 2.0 mL). Add the sacrificial amine (e.g., DIPEA, 0.4 mmol, 2.0 equiv) via syringe.
-
Initiation: Place the reaction vessel approximately 5-10 cm from the light source (e.g., a 24W blue LED lamp). Ensure consistent irradiation by placing the setup in a foil-lined box. Gentle stirring should be maintained throughout the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Re-dissolve the residue in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel to afford the pure Methyl 3-oxobutanoate.
Application Note 2: C-H Alkylation of Electron-Rich Heterocycles
Objective: To utilize this compound as a functionalized alkylating agent for the direct C-H functionalization of pharmacologically relevant heterocycles, such as indole or pyrrole. This protocol demonstrates a powerful C-C bond-forming strategy.[5]
Mechanistic Insight: The photogenerated α-acyl radical is nucleophilic and readily adds to the electron-rich C2 or C3 position of indole. The resulting indolyl radical intermediate is then oxidized, often by the excited photocatalyst or another oxidant in the system, to a cation, which upon deprotonation yields the final C-H functionalized product.
Caption: Experimental workflow for photocatalytic C-H functionalization.
Step-by-Step Protocol
-
Preparation: In a dry vial, combine this compound (1.5 equiv), the chosen heterocycle (e.g., N-methylindole, 1.0 equiv), and [Ru(bpy)₃]Cl₂ (2 mol%).
-
Inert Atmosphere & Reagents: Seal the vial, purge with nitrogen, and add degassed acetonitrile. Add DIPEA (2.0 equiv).
-
Irradiation: Stir the mixture vigorously while irradiating with a blue LED lamp at room temperature.
-
Monitoring: Track the formation of the product and consumption of the heterocycle via TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up: Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the C-H alkylated product.
Expected Outcomes for Substrate Scope
| Heterocycle Substrate | Typical Position of Alkylation | Expected Yield Range |
| N-Methylindole | C3 | 60-85% |
| Pyrrole | C2 | 55-75% |
| Furan | C2 | 50-70% |
| Thiophene | C2 | 45-65% |
Note: Yields are indicative and highly dependent on the specific substrate and optimization of reaction conditions.
Part 3: Trustworthiness & Troubleshooting
Self-Validating Systems & Controls:
-
Dark Reaction: A crucial control is to run the exact same reaction setup without the light source. No significant product formation should be observed, confirming the process is light-dependent.[6]
-
No Catalyst: Running the reaction with light but without the photocatalyst should also result in no product, validating the catalytic nature of the transformation.
-
No Sacrificial Donor: Omitting the amine should halt the reaction, confirming its essential role in the reductive quenching cycle.
Common Troubleshooting Scenarios:
-
Low or No Conversion:
-
Cause: Inefficient degassing (oxygen inhibition), inactive catalyst, insufficient light intensity.
-
Solution: Ensure the solvent is thoroughly degassed using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Check the age and storage of the catalyst. Move the light source closer to the reaction vessel.
-
-
Formation of Side Products:
-
Cause: Dimerization of the α-acyl radical, over-reduction, or reaction with the solvent.
-
Solution: Lower the concentration of the reaction to disfavor bimolecular side reactions. Ensure the stoichiometry of the sacrificial donor is correct; excess can sometimes lead to side pathways.
-
-
Catalyst Decomposition:
-
Cause: Photobleaching or reaction with highly reactive intermediates.
-
Solution: While uncommon with robust Ru/Ir catalysts, if the reaction solution loses its characteristic color, it may indicate catalyst death. Ensure the light source wavelength is appropriate and not in the UV range.
-
By understanding the mechanism and carefully controlling the reaction parameters, photocatalytic reactions involving this compound can be a reliable and powerful tool for molecular construction.
References
- 1. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible light-mediated intermolecular C-H functionalization of electron-rich heterocycles with malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromo-3-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound, a valuable building block in organic synthesis, typically involves the α-bromination of methyl acetoacetate.[1][2][3][4] This reaction is commonly achieved using brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions.[5][6][7] The underlying mechanism involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine source.[5][6]
While the reaction appears straightforward, it is often plagued by a number of side reactions that can significantly lower the yield and complicate the purification of the desired product. The primary challenges include:
-
Polybromination: The formation of di- and tri-brominated byproducts.
-
Low Reaction Rate: Incomplete conversion of the starting material.
-
Product Degradation: Instability of the target molecule under the reaction or workup conditions.
This guide will provide a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in the mechanistic understanding of the reaction.
II. Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a di-brominated byproduct, Methyl 2,2-dibromo-3-oxobutanoate. How can I improve the selectivity for mono-bromination?
A1: This is a classic challenge in the α-halogenation of ketones and β-keto esters. The formation of the di-brominated product is often a result of the mono-brominated product being more reactive towards further bromination than the starting material under certain conditions. Here’s a breakdown of the causes and solutions:
Root Causes:
-
Reaction Conditions: In basic solutions, each successive halogenation is faster due to the inductive electron-withdrawing effect of the halogen, making the remaining α-hydrogens more acidic.[7] While this reaction is typically run under acidic conditions where the first bromination is generally faster, localized high concentrations of the brominating agent or prolonged reaction times can still lead to over-bromination.
-
Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of Br₂ or NBS relative to methyl acetoacetate. It is often beneficial to use a slight excess of the ketoester to ensure all the brominating agent is consumed.
-
Slow Addition of Brominating Agent: Add the brominating agent (Br₂ or a solution of NBS) dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the brominating agent, favoring mono-bromination.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Spot for the disappearance of the starting material and the appearance of the mono- and di-brominated products. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it can provide a slow, constant, and low concentration of Br₂, which can help to improve selectivity.[8]
| Parameter | Recommendation for Mono-bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1.0 eq. of Br₂ | NBS provides a controlled release of bromine, minimizing local excesses that lead to di-bromination.[8] |
| Stoichiometry | 1.0 equivalent of brominating agent | Prevents over-bromination of the product. |
| Addition Method | Slow, dropwise addition | Maintains a low concentration of the brominating agent, enhancing selectivity. |
| Monitoring | TLC | Allows for timely quenching of the reaction to prevent further bromination. |
Q2: The reaction is sluggish, and I'm observing a low conversion of methyl acetoacetate even after an extended reaction time. What could be the issue?
A2: A low reaction rate is typically due to insufficient formation of the nucleophilic enol intermediate. [9] The rate-determining step in acid-catalyzed α-halogenation is the formation of the enol.[6]
Root Causes:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for accelerating the keto-enol tautomerism.[5][6]
-
Low Reaction Temperature: While lower temperatures can help with selectivity, they also slow down the rate of enol formation.
-
Solvent Effects: The choice of solvent can influence the rate of enolization.
Troubleshooting Steps:
-
Ensure Adequate Acid Catalysis: Use a suitable acid catalyst such as glacial acetic acid (which can also serve as the solvent) or a catalytic amount of a stronger acid like HBr.[5]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. A common temperature range is room temperature to 50 °C.
-
Solvent Choice: Acetic acid is a common and effective solvent as it also acts as the acid catalyst.[5] Dichloromethane or chloroform can also be used, but will require a separate acid catalyst.
Q3: My product appears to be degrading during the workup and purification, leading to low isolated yields. How can I improve the stability of this compound?
A3: this compound is a relatively sensitive molecule and can be prone to decomposition. The presence of the bromine atom makes the carbonyl group more electrophilic and susceptible to nucleophilic attack. Additionally, elimination of HBr is a possible degradation pathway.
Root Causes:
-
Prolonged Exposure to Acid or Base: Both acidic and basic conditions during workup can promote degradation.
-
High Temperatures: The compound can be thermally unstable, especially during distillation.
-
Presence of Nucleophiles: Water or other nucleophiles can react with the product.
Troubleshooting Steps:
-
Mild Workup Conditions:
-
Quench the reaction by pouring it into cold water or an ice/water mixture.
-
Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess acid, followed by a brine wash. Be gentle during the bicarbonate wash to avoid vigorous gas evolution and potential hydrolysis.
-
-
Drying and Solvent Removal:
-
Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a bath temperature below 40 °C).
-
-
Purification:
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
-
Column Chromatography: Purification by flash column chromatography on silica gel can be an effective alternative to distillation, especially for smaller scales. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to minimize contact time with the stationary phase.
-
III. Reaction Mechanisms and Pathways
To better understand and control the side reactions, it is crucial to visualize the reaction pathways.
Desired Reaction: Mono-bromination
The desired reaction proceeds through the acid-catalyzed formation of an enol, which then attacks the brominating agent.
Caption: Desired mono-bromination pathway.
Side Reaction: Di-bromination
The mono-brominated product can undergo further enolization and bromination to form the di-brominated byproduct.
Caption: Side reaction leading to di-bromination.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the mono-brominated product and minimize side reactions.
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS), recrystallized
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate (1.0 eq.) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Dissolve N-bromosuccinimide (1.0 eq.) in glacial acetic acid and add it to the dropping funnel. Add the NBS solution dropwise to the stirred methyl acetoacetate solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (carefully, due to gas evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
V. References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting common issues in alpha-bromination reactions. Retrieved from --INVALID-LINK--
-
GROUP-1. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from --INVALID-LINK--
-
YouTube. (2011, December 24). Bromination Mechanism. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Retrieved from --INVALID-LINK--
-
YouTube. (2019, February 10). N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3-bromo-2-oxobutanoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate. Retrieved from --INVALID-LINK--
-
Reddit. (2023, May 31). Alpha halogenation. r/chemhelp. Retrieved from --INVALID-LINK--
-
YouTube. (2020, February 21). Organic chemistry - Predicting mono-bromination products. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society (Resumed). (n.d.). 268. Mechanism of substitution in organic compounds. Elimination of bromine from bromoacetic acid and the bromoacetates. RSC Publishing. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Methyl 2-(benzamidomethyl)-3-oxobutanoate. Retrieved from --INVALID-LINK--
-
Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Methyl acetoacetate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl acetoacetate. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). What alkyl bromide should be used in the acetoacetic ester synthe.... Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). methyl 3-oxobutanoate. Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Methyl acetoacetate. NIST WebBook. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 2-bromo-2-butenoate (cis+trans), = 95.0 GC 17642-18-1. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (2025, May 20). methyl 2-benzyl-3-oxobutanoate. Retrieved from --INVALID-LINK--
-
Pearson. (2024, April 21). The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... Retrieved from --INVALID-LINK--
References
- 1. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl acetoacetate [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Selective Monobromination of Methyl Acetoacetate
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective bromination of methyl acetoacetate. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize methyl 2-bromo-3-oxobutanoate, but my reaction is yielding a significant amount of the dibrominated product. Why is this happening?
A: This is a common challenge when working with active methylene compounds like methyl acetoacetate. The formation of the dibrominated byproduct, methyl 2,2-dibromo-3-oxobutanoate, occurs because the first bromination can facilitate the second.
Here’s the underlying mechanism:
-
Enol Formation: The reaction proceeds through an enol or enolate intermediate. In acidic conditions, the ketone carbonyl is protonated, which catalyzes the formation of the enol.[1][2]
-
First Bromination: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming the monobrominated product and releasing a proton and a bromide ion.
-
Second Bromination: The electron-withdrawing inductive effect of the first bromine atom makes the remaining α-hydrogen even more acidic. This increased acidity can accelerate the formation of a new enol intermediate from the monobrominated product, which then reacts with any excess bromine present to form the dibrominated species.[3]
Essentially, if reaction conditions are not carefully controlled, the monobrominated product can react faster than the starting material, leading to over-bromination.[4]
Q2: What is the single most important factor to control to prevent dibromination?
A: Precise control over stoichiometry is the most critical factor. You must ensure that bromine (Br₂) is the limiting reagent. Theoretically, a 1:1 molar ratio of methyl acetoacetate to bromine is required. In practice, it is often beneficial to use a slight excess of the methyl acetoacetate to ensure all the bromine is consumed before dibromination can become significant. A common mistake is inaccurate measurement of bromine, which is volatile and corrosive, leading to the unintentional addition of excess reagent.
Troubleshooting Guide: Optimizing for Monobromination
Q3: How do reaction conditions like temperature and solvent affect the selectivity of the bromination?
A: Temperature and solvent choice are crucial for controlling the reaction's selectivity. This is often a classic case of kinetic versus thermodynamic control.[5][6] The monobrominated product is the kinetic product (formed faster), while the dibrominated product can be favored under conditions that allow the reaction to equilibrate or proceed too quickly.[7]
| Parameter | Recommended Condition for Monobromination | Scientific Rationale |
| Temperature | Low Temperature (e.g., 0–10 °C) | Lowering the temperature reduces the overall reaction rate. This provides a larger energy difference between the activation barriers for the first and second bromination, favoring the formation of the kinetic (mono-brominated) product.[6][7] |
| Solvent | Acetic Acid or Chlorinated Solvents (e.g., CH₂Cl₂, CHCl₃) | Acetic acid can act as both a solvent and a catalyst for enol formation, promoting a controlled reaction.[1][2][8] Inert solvents like dichloromethane can also be effective by simply providing a medium for the reaction without direct participation. |
| Rate of Addition | Slow, dropwise addition of bromine | Adding the bromine solution slowly ensures that its instantaneous concentration in the reaction mixture remains very low. This favors the reaction with the starting material, which is in high concentration, over the monobrominated product. |
| Catalyst | Acid Catalyst (e.g., HBr, Acetic Acid) | Acid catalysis promotes the formation of the enol intermediate, which is the rate-limiting step.[8] Under acidic conditions, each successive halogenation is typically slower than the first because the electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for enolization.[3] |
Q4: Are there alternative brominating agents I should consider instead of liquid bromine (Br₂)?
A: Yes, using a milder or solid brominating agent can significantly improve selectivity and safety.
-
N-Bromosuccinimide (NBS): NBS is an excellent alternative to liquid bromine.[2][4] It is a solid, making it easier to handle and weigh accurately. It provides a slow, constant, and low concentration of Br₂ in the reaction mixture as it reacts with trace amounts of HBr generated during the reaction. This inherent slow release helps prevent the buildup of bromine concentration that leads to dibromination.
-
Pyridinium Tribromide (Py·HBr₃): This is another solid, stable, and easily handled reagent that delivers bromine in a controlled manner.
-
In-situ Generation: For industrial applications or continuous flow chemistry, bromine can be generated in situ from reagents like HBr and an oxidant (e.g., NaOCl), which allows for precise control over its production and immediate consumption.[9]
Experimental Protocols
Protocol 1: Selective Monobromination using Bromine in Acetic Acid
This protocol is a standard method that relies on careful control of temperature and addition rate.
Materials:
-
Methyl acetoacetate (1.0 eq)
-
Bromine (0.95-1.0 eq)
-
Glacial Acetic Acid
-
Ice bath
-
Dropping funnel
Procedure:
-
Dissolve methyl acetoacetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine in a small amount of glacial acetic acid and load it into the dropping funnel.
-
Add the bromine solution dropwise to the stirred methyl acetoacetate solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional 30 minutes. The reddish-brown color of bromine should dissipate.
-
Monitoring: Check the reaction progress by TLC or GC-MS to confirm the consumption of starting material and minimize the formation of the dibromo- product.
-
Work-up: Quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize acetic acid and any remaining HBr), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is often preferred for its ease of handling and higher selectivity.
Materials:
-
Methyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Catalytic amount of a radical initiator (e.g., AIBN) or a few drops of HBr.
Procedure:
-
Dissolve methyl acetoacetate in CCl₄ or CH₂Cl₂ in a round-bottom flask.
-
Add NBS (1.0 equivalent) to the solution.
-
Add a catalytic amount of your chosen initiator/catalyst.
-
Stir the mixture at room temperature or gentle reflux, depending on the chosen catalyst system. The reaction can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats.
-
Monitoring: Use TLC or GC-MS to track the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the solid succinimide. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.
Visualization of Reaction Pathways
To better understand the process, the following diagrams illustrate the key mechanistic steps and the troubleshooting logic.
Caption: Reaction mechanism for the bromination of methyl acetoacetate.
Caption: Troubleshooting workflow for preventing dibromination.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Syntheses with Methyl 2-bromo-3-oxobutanoate
Welcome to the technical support center for Methyl 2-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) encountered during syntheses with this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and ensure reliable outcomes.
Section 1: General Handling, Storage, and Safety
This compound is a reactive α-halo-β-ketoester and requires careful handling to ensure its integrity and your safety.
Frequently Asked Questions (FAQs): Storage and Stability
Question: How should I store this compound?
Answer: Proper storage is critical to prevent degradation. It is recommended to store this compound at 2°C - 8°C and protected from light.[1][2] The α-bromo position is susceptible to nucleophilic attack, and the β-ketoester functionality can undergo hydrolysis or other side reactions if not stored correctly. Long-term storage at room temperature is not advised as the compound's stability may be compromised over time.
Question: What are the signs of degradation?
Answer: A noticeable color change, often to a yellowish or brownish hue, can indicate degradation. The presence of a sharp, acidic odor may suggest hydrolysis, leading to the formation of bromoacetic acid and methyl acetoacetate. For critical applications, it is advisable to verify the purity of the reagent by NMR or GC-MS if it has been stored for an extended period.
Safety and Handling Precautions
As with all α-halo carbonyl compounds, this compound should be handled with care in a well-ventilated fume hood. It is considered harmful if swallowed, inhaled, or in contact with skin.[3]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Use a certified chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[3]
Section 2: Troubleshooting Common Synthesis Issues
This section addresses common problems encountered during reactions involving this compound and provides a logical framework for troubleshooting.
Low or No Product Yield
Low product yield is one of the most frequent challenges. The following decision tree can help diagnose the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
| Observed Side Product | Potential Cause | Proposed Solution |
| Unreacted Starting Material | Incomplete reaction due to insufficient time, low temperature, or poor reagent reactivity. | Increase reaction time, moderately increase temperature, or consider a more effective catalyst/base. |
| Hydrolysis of Ester | Presence of water in the reaction mixture, especially under basic or acidic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Double Alkylation/Polymerization | Highly reactive nucleophiles or incorrect stoichiometry. | Add the halo-ester slowly to the reaction mixture. Ensure accurate measurement of all reagents. |
| Elimination Products (α,β-unsaturated ketoester) | Strong, non-nucleophilic bases can promote the elimination of HBr. | Use a milder, non-hindered base such as potassium carbonate or sodium bicarbonate. |
Section 3: Optimizing Reaction Conditions for Key Syntheses
This compound is a key building block for various heterocyclic systems. This section provides guidance on optimizing conditions for some of these important reactions.
The Critical Role of the Base
The choice of base is often the most critical parameter in reactions involving this compound. The base can influence reaction rate, yield, and the side product profile.
-
Weak Inorganic Bases (e.g., K₂CO₃, Na₂HPO₄): These are often the best choice for simple alkylations and some cyclizations. They are generally non-nucleophilic and minimize elimination side reactions. For instance, in certain photocatalytic syntheses, Na₂HPO₄ has been shown to provide a cleaner reaction and higher yield compared to organic bases.
-
Organic Amine Bases (e.g., Triethylamine, Piperidine, Morpholine): These are commonly used in reactions like the Gewald aminothiophene synthesis where they can also act as catalysts for initial condensation steps.[4] However, they can sometimes lead to more side products.
-
Strong Bases (e.g., NaH, NaOMe): These should be used with caution as they can promote self-condensation of the ketoester or lead to rapid, uncontrolled reactions.
Hantzsch Pyridine Synthesis (Adapted Protocol)
The Hantzsch synthesis is a classic multi-component reaction to form dihydropyridines, which can then be oxidized to pyridines.[5][6][7]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Troubleshooting the Hantzsch Synthesis:
-
Issue: Low yield of dihydropyridine.
-
Cause: The initial Knoevenagel condensation or enamine formation may be inefficient.
-
Solution: Consider catalysis with a weak acid (e.g., a catalytic amount of acetic acid) to promote the condensation step. Ensure the ammonia source (e.g., ammonium acetate) is of good quality.
-
-
Issue: Difficulty with the final oxidation to pyridine.
-
Cause: The dihydropyridine intermediate can be quite stable. Common oxidants like nitric acid can be harsh and lead to side reactions.[5]
-
Solution: Explore milder oxidation conditions. A variety of modern methods exist, including using catalytic amounts of metal catalysts or greener oxidants.
-
Gewald Aminothiophene Synthesis (Adapted Protocol)
The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, catalyzed by a base.[8][9] While this compound is not a typical substrate for the classic Gewald reaction, its derivatives can be used in related thiophene syntheses.
Troubleshooting the Gewald Synthesis:
-
Issue: Low yield of the aminothiophene.
-
Cause 1: Poor solubility or reactivity of elemental sulfur.
-
Solution 1: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating (40-60°C) can also increase its reactivity.[4]
-
Cause 2: The initial Knoevenagel condensation is the rate-limiting step.
-
Solution 2: The choice of base is critical. Screen amine bases like piperidine, morpholine, or triethylamine to find the optimal catalyst for the specific substrates.[4]
-
-
Issue: Reaction stalls at the α,β-unsaturated intermediate.
-
Cause: The sulfur addition and cyclization steps are not proceeding.
-
Solution: Ensure sufficient elemental sulfur is present and that the temperature and base are appropriate for the cyclization. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[4][8]
-
Section 4: Experimental Protocols
Protocol: Synthesis of a Thiazole Intermediate
This protocol is adapted from established procedures for the synthesis of 2-aminothiazole derivatives, which are valuable scaffolds in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 equivalent) in ethanol.
-
Reagent Addition: To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-4 hours. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethyl acetate to yield the 2-amino-4-methylthiazole-5-carboxylic acid methyl ester.
References
- 1. Ethyl 4-bromoacetoacetate | 13176-46-0 | FE32023 [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
Removal of unreacted N-bromosuccinimide from "Methyl 2-bromo-3-oxobutanoate"
Technical Support Center: Purification of Methyl 2-bromo-3-oxobutanoate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges encountered during the synthesis and purification of this compound, specifically focusing on the removal of unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide. Our goal is to provide you with robust, field-tested solutions grounded in solid chemical principles.
Frequently Asked Questions (FAQs)
Q1: After the bromination of methyl 3-oxobutanoate using NBS, my crude NMR shows signals for both the desired product and succinimide. What is the most efficient way to remove the succinimide byproduct?
A1: The presence of succinimide is a very common issue, as it is the direct byproduct of the bromination reaction with NBS. Its removal is critical for obtaining a pure product. The most effective method leverages the difference in solubility between your product and succinimide.
Expert Insight: Succinimide has significantly higher polarity compared to the target compound, this compound. This difference is the key to a successful separation. While both compounds have some solubility in common organic solvents, we can exploit this by using a multi-step extractive workup followed by a simple filtration.
Recommended Protocol: Aqueous Wash and Filtration
-
Initial Quench: After the reaction is complete (as determined by TLC or another monitoring method), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining unreacted bromine or NBS. This is a critical step to prevent further side reactions.
-
Solvent Partitioning: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed directly. If a water-miscible solvent was used (e.g., THF, acetonitrile), first dilute the mixture with a larger volume of a water-immiscible organic solvent.
-
Aqueous Extraction: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Water (H₂O) to wash away the majority of the succinimide. Succinimide is sparingly soluble in many organic solvents but moderately soluble in water, especially with repeated extractions.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Precipitation and Filtration: At this stage, a significant portion of the succinimide should have been removed. However, some may remain. A common and effective technique is to dissolve the crude residue in a minimal amount of a suitable solvent in which the product is soluble but succinimide is not. Dichloromethane (DCM) or diethyl ether are often good choices. The succinimide will precipitate as a white solid and can be removed by simple gravity or vacuum filtration.
Workflow Visualization: Succinimide Removal
Caption: Workflow for the removal of succinimide byproduct.
Q2: I still see unreacted N-bromosuccinimide in my product after an initial workup. How can I remove it without degrading my alpha-bromo ketone product?
A2: Unreacted NBS can be problematic as it is a potent brominating agent and can lead to product degradation or further unwanted reactions upon storage or during subsequent steps. The key is to chemically convert it to a more easily removable species.
Expert Insight: Alpha-bromo ketones, such as this compound, can be sensitive to basic conditions and prolonged exposure to nucleophiles. Therefore, the quenching method must be efficient and mild. Sodium thiosulfate or sodium sulfite are excellent choices as they are mild reducing agents that rapidly consume NBS without affecting the desired product.
Recommended Protocol: Reductive Quench and Wash
-
Cool the Reaction: Before workup, ensure the reaction mixture is cooled to 0-5 °C in an ice bath. This reduces the rate of potential side reactions.
-
Reductive Quench: Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or saturated sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. The reaction is exothermic, so add the quenching agent portion-wise to maintain the temperature.
-
Causality: Both sulfite and thiosulfate ions are effective at reducing the electrophilic bromine of NBS to bromide (Br⁻). This converts the reactive NBS into succinimide and sodium bromide, both of which are highly water-soluble and easily removed during the aqueous workup.
-
-
Monitor for Completion: Test for the presence of active bromine using starch-iodide paper. A drop of the reaction mixture, when applied to the wet paper, will turn blue/black if oxidizing agents like NBS are still present. Continue adding the quenching agent until the test is negative.
-
Proceed with Aqueous Workup: Once the quench is complete, proceed with the standard aqueous workup as described in A1 . The succinimide formed from the quenched NBS will be removed along with the byproduct from the reaction itself.
Q3: My final product appears pure by NMR, but it has a slight yellow or orange tint. What is the cause, and how can it be resolved?
A3: A persistent color is often due to trace amounts of molecular bromine (Br₂) or other colored impurities. While often present in very small quantities that are not easily detectable by NMR, they can be problematic for downstream applications.
Expert Insight: This coloration is a classic sign of trace oxidative impurities. A simple and effective solution is to use a solid-supported scavenger or a final purification step like column chromatography.
Troubleshooting Options
| Method | Description | Advantages | Disadvantages |
| Activated Carbon Treatment | Stir the concentrated organic solution with a small amount of activated carbon for 15-30 minutes, then filter through a pad of Celite®. | Simple, fast, and effective for removing colored impurities. | Can lead to some product loss due to adsorption onto the carbon. |
| Silica Gel Plug Filtration | Pass the crude product solution through a short plug of silica gel in a pipette or funnel, eluting with a non-polar solvent like hexanes/ethyl acetate. | Quick and removes both color and baseline polar impurities. | May not be sufficient for removing impurities with similar polarity to the product. |
| Flash Column Chromatography | A full purification by flash chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). | Provides the highest purity and effectively removes all byproducts and color. | More time-consuming and requires more solvent. |
Visualization of Purification Choices
Caption: Decision tree for final purification steps.
Common impurities in "Methyl 2-bromo-3-oxobutanoate" and their identification
Welcome to the technical support center for Methyl 2-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this key synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
The primary impurities in this compound typically arise from the synthesis process, which commonly involves the bromination of methyl acetoacetate. The most prevalent impurities are:
-
Unreacted Starting Material: Methyl 3-oxobutanoate (also known as methyl acetoacetate).[1][2]
-
Isomeric Impurity: Methyl 4-bromo-3-oxobutanoate, resulting from the bromination at the C4 position (the terminal methyl group) instead of the desired C2 position.[3][4]
-
Over-brominated Byproducts: Dibrominated species such as Methyl 2,4-dibromo-3-oxobutanoate or Methyl 2,2-dibromo-3-oxobutanoate can form, especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.
The formation of these impurities is a direct consequence of the reactivity of the starting material, methyl acetoacetate, which possesses two enolizable positions (C2 and C4). The regioselectivity of the bromination is highly dependent on the reaction conditions, such as the solvent and the nature of the brominating agent.[4][5]
Troubleshooting Guide: Impurity Identification
This section provides detailed protocols for identifying the common impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Identification of Impurities by ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for identifying and quantifying the main component and its key impurities. The chemical shifts of the protons are sensitive to their local electronic environment, allowing for the differentiation of the target molecule from its isomers and the starting material.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (300 MHz or higher is recommended for better resolution).
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the observed chemical shifts and integration values with the expected values for the pure compound and potential impurities.
Data Interpretation:
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its common impurities in CDCl₃.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ (acetyl) | ~2.4 | Singlet |
| -CH(Br)- | ~4.8 | Singlet | |
| -OCH₃ (ester) | ~3.8 | Singlet | |
| Methyl 3-oxobutanoate | -CH₃ (acetyl) | ~2.2 | Singlet |
| -CH₂- | ~3.5 | Singlet | |
| -OCH₃ (ester) | ~3.7 | Singlet | |
| Methyl 4-bromo-3-oxobutanoate | -CH₂- | ~3.8 | Singlet |
| -CH₂Br | ~4.1 | Singlet | |
| -OCH₃ (ester) | ~3.7 | Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting Common ¹H NMR Observations:
-
Presence of a singlet around 3.5 ppm and a singlet around 2.2 ppm: This strongly indicates the presence of the unreacted starting material, Methyl 3-oxobutanoate.
-
Appearance of a singlet around 4.1 ppm: This is characteristic of the -CH₂Br group in the isomeric impurity, Methyl 4-bromo-3-oxobutanoate.
-
Complex multiplets or additional singlets in the 4.0-5.0 ppm region: This may suggest the presence of dibrominated species.
Identification of Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the expected compounds (e.g., 300).
-
Data Interpretation:
The mass spectrum of each separated component will show a molecular ion peak (M⁺) and characteristic fragment ions.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 194.01/196.01 (Br isotopes) | 194/196 | 151/153 (-COCH₃), 115/117 (-Br), 43 (COCH₃⁺) |
| Methyl 3-oxobutanoate | 116.12 | 116 | 101 (-CH₃), 85 (-OCH₃), 74, 59, 43 (COCH₃⁺) |
| Methyl 4-bromo-3-oxobutanoate | 194.01/196.01 (Br isotopes) | 194/196 | 115/117 (-CH₂Br), 101, 59, 43 |
The presence of bromine is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Troubleshooting Common GC-MS Observations:
-
A peak eluting earlier than the main product with a molecular ion of 116 m/z: This corresponds to the more volatile starting material, Methyl 3-oxobutanoate.
-
A peak with the same molecular ion as the product (194/196 m/z) but a different retention time: This is likely the isomeric impurity, Methyl 4-bromo-3-oxobutanoate.
-
Peaks with molecular ions corresponding to the addition of another bromine atom (e.g., 272/274/276 m/z): This indicates the presence of dibrominated impurities.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of this compound and separating it from less volatile impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a lower concentration of acetonitrile and gradually increase it. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Troubleshooting Common HPLC Observations:
-
A more polar peak eluting earlier than the main product: This is likely the unreacted starting material, Methyl 3-oxobutanoate.
-
A peak eluting very close to the main product: This could be the isomeric impurity, Methyl 4-bromo-3-oxobutanoate. Optimization of the mobile phase gradient may be necessary to achieve baseline separation.
-
Broad or tailing peaks: This could be due to interactions with the stationary phase. Ensure the mobile phase is appropriately buffered or acidified. It could also indicate column degradation.
References
- 1. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Regioselectivity - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl 2-bromo-3-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes.
I. Understanding the Synthesis: Key Principles
The synthesis of this compound typically involves the α-bromination of methyl 3-oxobutanoate (methyl acetoacetate). This reaction is a cornerstone of organic synthesis, providing a versatile building block for the construction of more complex molecules. The key to a high-yielding synthesis lies in controlling the regioselectivity of the bromination and minimizing side reactions.
The reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile, attacking an electrophilic bromine source.[1] The choice of brominating agent, solvent, and reaction conditions significantly influences the efficiency and selectivity of this transformation.
Reaction Mechanism: Acid-Catalyzed Bromination
Caption: Acid-catalyzed bromination of methyl 3-oxobutanoate.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for this synthesis, and how do they compare?
A1: Several brominating agents can be used, each with its own advantages and disadvantages.
| Brominating Agent | Advantages | Disadvantages |
| Bromine (Br₂) in a solvent | Inexpensive and readily available. | Highly toxic, corrosive, and requires careful handling. Can lead to over-bromination.[2] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. Often more selective for allylic and benzylic bromination, but effective for α-bromination of ketones with a catalyst.[3] | Can require a radical initiator or acid catalyst. Can be less reactive than Br₂. |
| Bromodimethylsulfonium bromide (BDMS) | Mild and regioselective, often giving high yields of the monobrominated product without the need for a catalyst.[4] | Not as commonly available as Br₂ or NBS. |
| Pyridinium tribromide | Solid, less hazardous than Br₂, and often provides good selectivity. | Can be more expensive. |
For routine, large-scale synthesis, Br₂ in a solvent like methanol or acetic acid is common due to cost. However, for higher selectivity and safer handling, NBS with an acid catalyst or BDMS are excellent alternatives.[3][4]
Q2: Why is my reaction turning dark brown/black?
A2: A dark coloration often indicates decomposition of the starting material or product, or the formation of bromine-containing byproducts. This can be caused by:
-
High reaction temperatures: The reaction is often exothermic.[5] Maintaining a low temperature (e.g., 0-10°C) is crucial to prevent side reactions.[6]
-
Presence of impurities: Impurities in the starting methyl acetoacetate can lead to undesired side reactions. It is recommended to use freshly distilled or high-purity starting material.[7]
-
Over-bromination: The formation of dibrominated products can sometimes be accompanied by darker colors.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The product, being more polar due to the bromine atom, will have a lower Rf value.
-
GC: This provides a more quantitative measure of the conversion of the starting material to the product.
Q4: What is the best way to purify the final product?
A4: The primary method for purifying this compound is vacuum distillation.[7] The product is a liquid at room temperature and can be distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting material. It is important to perform the distillation at a low temperature to prevent decomposition of the product.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction has stalled, a slight increase in temperature or addition of more brominating agent may be necessary, but proceed with caution to avoid side reactions. |
| Over-bromination (Formation of Dibromo Product) | Use a slight excess of the methyl acetoacetate or add the brominating agent slowly and portion-wise to maintain a low concentration of the brominating agent in the reaction mixture. Some methods highlight the selective production of monobrominated products to avoid dibrominated byproducts.[4] |
| Decomposition during Workup or Purification | Avoid high temperatures during solvent removal and distillation. Use a rotary evaporator at a moderate temperature and perform vacuum distillation at the lowest possible pressure. The workup should also include a wash with a reducing agent like sodium bisulfite or sodium thiosulfate to remove any excess bromine.[8] |
| Loss during Aqueous Workup | The product has some solubility in water. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[9] |
| Hydrolysis of the Ester | If the reaction is run under strongly acidic or basic conditions for an extended period, hydrolysis of the methyl ester can occur. Ensure the reaction time is not unnecessarily long. |
Product Purity Issues
| Possible Cause | Recommended Solution |
| Presence of Starting Material | This indicates an incomplete reaction. See "Incomplete Reaction" under "Low Yield". Careful fractional distillation under vacuum can also separate the product from the lower-boiling starting material. |
| Presence of Dibrominated Product | This is a common byproduct. To minimize its formation, use a 1:1 stoichiometry of the brominating agent to the substrate, or a slight excess of the substrate. Slow, controlled addition of the brominating agent at a low temperature is key.[6] Purification via careful vacuum distillation is necessary. |
| Presence of Isomeric Byproducts | While the 2-position is the most reactive, bromination at other positions can occur under certain conditions. Maintaining a low temperature and using a selective brominating agent can help. |
| Residual Acid or Bromine | During the workup, wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any acid and with a solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.[8][10] Follow with a brine wash to aid in phase separation. |
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
IV. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Methyl 3-oxobutanoate (Methyl acetoacetate)
-
Bromine (or another suitable brominating agent)
-
Methanol (or other suitable solvent)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-oxobutanoate (1.0 eq.) in methanol. Cool the flask in an ice-water bath to 0-5°C.
-
Bromination: Slowly add a solution of bromine (1.0 eq.) in methanol dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange/red color disappears.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly toxic and corrosive.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
V. References
-
Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. --INVALID-LINK--
-
Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.). ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH. Retrieved from --INVALID-LINK--
-
Determined Mechanism for the Formation of 2-bromo-3-methylbutane. (n.d.). Carroll Collected. Retrieved from --INVALID-LINK--
-
METHYL (Z)-3-PHENYL-2-BUTENOATE. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
What is bromination acetophenone? (2020, December 5). Quora. Retrieved from --INVALID-LINK--
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Education. (2024, May 9). ResearchGate. Retrieved from --INVALID-LINK--
-
GROUP-1. (n.d.). Retrieved from --INVALID-LINK--
-
Tata, R. R., et al. (2019, April 2). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Retrieved from --INVALID-LINK--
-
Preparation of ethyl 2-bromo-3-methylbutanoate. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
Preparation of 2-bromo-3-methylbutanoyl bromide. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
Method for preparing alkyl 2-bromoalkanoates. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Methyl 3-bromo-2-oxobutanoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
What alkyl bromide should be used in the acetoacetic ester synthesis of each of the following methyl ketones? a. 2-pentanone. (n.d.). Pearson. Retrieved from --INVALID-LINK--
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
What alkyl bromide should be used in the acetoacetic ester synthe... (n.d.). Pearson. Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of Methyl 2-(benzamidomethyl)-3-oxobutanoate. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
1-bromo-3-methyl-2-butanone. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--
-
Effect of N-bromosuccinimide (NBS) and other N-brominating agents on the bromination of .alpha.,.beta.-unsaturated ketones in methanol. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from --INVALID-LINK--
-
Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Methyl 2-bromo-2-butenoate. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
The solvolysis of 2-bromo-3-methylbutane potentially can give sev... (2024, April 21). Pearson. Retrieved from --INVALID-LINK--
-
Predict the major product of the following bromination reactions.... (n.d.). Study Prep in Pearson+. Retrieved from --INVALID-LINK--
-
halogenation of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from --INVALID-LINK--
-
Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. (2012, October 17). YouTube. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. collected.jcu.edu [collected.jcu.edu]
Technical Support Center: Scale-Up Synthesis of Methyl 2-bromo-3-oxobutanoate
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis of Methyl 2-bromo-3-oxobutanoate. It addresses common challenges encountered during scale-up, offering detailed troubleshooting advice and frequently asked questions in a structured Q&A format. The guide emphasizes mechanistic understanding, process control, and safety to ensure a robust, scalable, and reliable synthesis.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and other fine chemicals.[1][2] Its synthesis, typically achieved by the α-bromination of methyl acetoacetate, appears straightforward on a lab scale. However, scaling this process presents significant challenges, including controlling selectivity, managing exothermic events, ensuring product stability, and handling hazardous materials.
This guide is designed to function as a dedicated technical support resource. Drawing from established chemical principles and practical field experience, we will explore the nuances of this reaction, providing actionable solutions to common scale-up problems.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from several factors. A systematic approach is required to diagnose the root cause.
-
Incomplete Reaction: The bromination of β-ketoesters like methyl acetoacetate proceeds through an enol intermediate.[3][4] The rate-determining step is often the acid-catalyzed enolization.[5][6] If the reaction stalls, consider the following:
-
Catalyst Activity: Ensure your acid catalyst (e.g., HBr, Acetic Acid) is of appropriate concentration and not deactivated.
-
Reaction Time/Temperature: Monitor the reaction progress using techniques like GC, HPLC, or TLC. The reaction may require longer hold times or a modest increase in temperature, but be cautious as higher temperatures can promote side reactions.
-
-
By-product Formation: The most common yield-reducing issue is the formation of the dibrominated species, Methyl 2,2-dibromo-3-oxobutanoate. This will be addressed in detail in Q2 .
-
Product Decomposition: The target molecule, an α-bromo ketone, is susceptible to degradation, especially during workup and purification.[7] Exposure to strong bases, high temperatures, or even certain nucleophiles can lead to decomposition or subsequent reactions.[8] Ensure your workup is performed promptly and under mild conditions (e.g., using a weak base like sodium bicarbonate for neutralization, keeping temperatures low).
-
Mechanical Losses: During scale-up, losses during transfers, extractions, and filtrations can become significant. Ensure equipment is appropriately sized and that phase separations are clean and efficient.
Q2: I'm observing significant amounts of the dibrominated by-product. How can I minimize its formation?
A2: This is the most critical selectivity challenge in this synthesis. The formation of the dibrominated product occurs because the initial product, this compound, can enolize and react with a second equivalent of bromine.
Under acidic conditions, the first bromination makes the carbonyl oxygen less basic, which slows down the subsequent protonation and enolization required for the second bromination.[9] However, on a large scale, localized areas of high bromine concentration can override this kinetic preference.
Key Control Strategies:
-
Stoichiometry Control: Do not use an excess of bromine. Precise control over the molar equivalents of the brominating agent is paramount.
-
Controlled Bromine Addition: This is the most critical parameter in scale-up.
-
Slow, Continuous Addition: Add the bromine solution dropwise over an extended period. This maintains a low instantaneous concentration of bromine in the reactor, favoring the faster reaction with the starting material over the slower reaction with the monobrominated product.
-
Subsurface Addition: Introduce the bromine below the surface of the reaction mixture. This ensures rapid mixing and dispersion, preventing localized high concentrations at the point of addition.
-
-
Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to provide excellent mixing and prevent "hot spots" of bromine concentration.
-
Temperature Control: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., 0-15°C). Lower temperatures further enhance the kinetic selectivity towards the desired monobrominated product.
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale |
| Bromine Addition | Rapid, dropwise addition via dropping funnel | Slow, controlled addition via pump, subsurface | Prevents localized high Br₂ concentration, minimizing dibromination. |
| Temperature | 0°C to Room Temp | 0 - 10°C with robust cooling | Slows the second bromination reaction more significantly than the first. |
| Agitation | Magnetic Stir Bar | Baffled reactor with overhead mechanical stirrer | Ensures homogeneity and rapid dispersion of bromine. |
Q3: The product is unstable and decomposes during workup or distillation. What precautions should I take?
A3: this compound is a reactive α-haloketone and is thermally labile.[7][10] High temperatures during distillation are a primary cause of decomposition, often turning the product dark and generating HBr.
Best Practices for Purification:
-
Avoid High Temperatures: Use high-vacuum distillation (e.g., <1 mmHg) to lower the boiling point significantly. Monitor the pot temperature closely and keep it as low as possible.
-
Mild Aqueous Workup: After quenching the reaction (e.g., with sodium bisulfite to destroy excess bromine), wash the organic phase with a mild base like sodium bicarbonate solution to neutralize the acid catalyst (HBr). Do not use strong bases like NaOH, which can promote elimination or other side reactions.[8] Follow with a brine wash to help break emulsions.
-
Prompt Isolation: Do not let the crude product sit for extended periods, especially in the presence of residual acid or base. Proceed to distillation or subsequent steps as quickly as possible.
-
Consider Chromatography for High Purity: For pharmaceutical applications requiring very high purity, column chromatography on silica gel can be an effective, albeit less scalable, alternative to distillation.[11]
Q4: I'm facing issues with controlling the exotherm during bromination on a larger scale. How can I manage this?
A4: The bromination of ketones is an exothermic reaction. While manageable in a lab flask cooled by an ice bath, this heat release can become dangerous at scale, potentially leading to a runaway reaction.
Thermal Management Strategy:
-
Reactor and Cooling System: Ensure your reactor has a sufficient jacket cooling capacity for the planned batch size.
-
Semi-Batch Operation: The reaction should be run in a semi-batch mode, where the bromine is the limiting reagent being added over time. The rate of bromine addition is now dictated by the cooling system's ability to remove the generated heat, maintaining the desired internal temperature. This is a "reaction-controlled" addition.
-
Solvent Selection: The choice of solvent affects the overall heat capacity of the reaction mass. Solvents like methanol or acetic acid are common.[4][12] Ensure the solvent volume is adequate to absorb heat without a rapid temperature spike.
-
Emergency Preparedness: Have a quench plan in place. A pre-chilled solution of sodium thiosulfate or sodium bisulfite should be readily available to quickly neutralize any remaining bromine in an emergency.
Process Logic & Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues during the scale-up synthesis.
Caption: Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this process at scale?
A1: The two main hazards are elemental bromine and the hydrogen bromide (HBr) gas that is generated as a by-product.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile.[13] Always handle bromine in a well-ventilated area (e.g., a fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber), splash goggles, a face shield, and a respirator if necessary.[14] Keep a bromine spill kit containing sodium thiosulfate or sodium bisulfite solution readily accessible.
-
Hydrogen Bromide (HBr): A toxic and corrosive gas that is severely irritating to the respiratory system.[15] The reaction should be equipped with a gas scrubber system (e.g., a caustic soda trap) to neutralize the HBr gas evolved during the reaction.
Q2: Are there alternative, potentially safer, brominating agents I can use instead of elemental bromine?
A2: Yes, while elemental bromine is cost-effective, other reagents can offer handling advantages, though often at a higher cost.
-
N-Bromosuccinimide (NBS): A solid, crystalline source of electrophilic bromine that is easier and safer to handle than liquid bromine.[4] It is often used for small-scale and specialty applications.
-
Hydrogen Peroxide/HBr System: This system uses HBr in conjunction with an oxidant like H₂O₂ to generate Br₂ in situ.[16] This avoids handling liquid bromine directly and can lead to very high atom economy, as the HBr by-product from the bromination is re-oxidized back to bromine.
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of techniques is ideal for robust process control.
-
In-Process Controls (IPCs):
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of the starting material (Methyl Acetoacetate) and the appearance of the product and by-products (dibromo species).
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to get a snapshot of the reaction progress.
-
-
Final Product Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and helps identify unknown impurities.
-
Quantitative NMR (qNMR) or GC with an internal standard: Used to determine the final assay or purity of the isolated product.[17]
-
Recommended Lab-Scale Protocol (Scalable)
This protocol is designed with scale-up principles in mind, emphasizing controlled addition and temperature management.
Materials:
-
Methyl acetoacetate (116.1 g, 1.0 mol)
-
Methanol (500 mL)
-
Bromine (159.8 g, 51.2 mL, 1.0 mol)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a 2L, 3-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and an addition funnel connected to a gas outlet leading to a caustic scrubber.
-
Charging: Charge the flask with methyl acetoacetate and methanol. Cool the solution to 0-5°C using an ice-water bath.
-
Bromination: Begin vigorous stirring. Add the bromine dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[12] The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Quench: Once the addition is complete, stir for an additional 30 minutes at 0-5°C. Slowly add 10% sodium bisulfite solution until the red/orange color disappears, indicating all excess bromine has been destroyed.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
5% sodium bicarbonate solution (2 x 250 mL) - Caution: CO₂ evolution!
-
Water (1 x 250 mL)
-
Brine (1 x 250 mL)
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C).
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. icl-group-sustainability.com [icl-group-sustainability.com]
- 14. Bromine handling and safety | DOCX [slideshare.net]
- 15. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 16. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
"Methyl 2-bromo-3-oxobutanoate" vs "ethyl 2-bromo-3-oxobutanoate" in synthesis
An Application Scientist's Guide to α-Bromo β-Ketoesters: A Comparative Analysis of Methyl 2-bromo-3-oxobutanoate and Ethyl 2-bromo-3-oxobutanoate in Synthesis
In the landscape of synthetic organic chemistry, α-bromo β-ketoesters stand out as exceptionally versatile intermediates. Their trifunctional nature—possessing a ketone, an ester, and an activated carbon-bromine bond—renders them powerful building blocks for constructing complex molecular architectures. Among the most common reagents in this class are this compound and ethyl 2-bromo-3-oxobutanoate.
While structurally similar, the choice between the methyl and ethyl ester variants is not merely a matter of preference. It is a strategic decision that can influence reaction kinetics, solubility, downstream processing, and even the economic feasibility of a synthetic route. This guide provides a detailed comparison of these two reagents, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
Core Structural and Physicochemical Properties
At a glance, the two molecules differ only by a single methylene (-CH₂) group. However, this subtle change has tangible consequences on their physical properties, which are critical for experimental design and execution.
| Property | This compound | Ethyl 2-bromo-3-oxobutanoate | Rationale for Significance |
| Chemical Structure | The core scaffold dictates the chemical reactivity. | ||
| Molecular Formula | C₅H₇BrO₃[1] | C₆H₉BrO₃[2] | Affects molecular weight and elemental analysis. |
| Molecular Weight | 195.01 g/mol [1] | 209.04 g/mol [2] | Crucial for stoichiometric calculations. |
| CAS Number | 3600-18-8[1] | 609-13-2[2] | Essential for unambiguous identification and procurement. |
| Typical Purity | ≥85% (varies by supplier) | ~85% | Impurities can affect reaction outcomes; may require purification. |
| Physical Form | Liquid[1] | Liquid | Influences handling and measurement (volume vs. mass). |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | Store in freezer, under -20°C, inert atmosphere | Both are sensitive; proper storage prevents degradation. |
Reactivity and Mechanistic Nuances: Methyl vs. Ethyl
The primary reactivity of both compounds is centered on the electrophilic α-carbon, which is activated by the adjacent ketone and ester carbonyl groups. This makes them potent alkylating agents for a wide range of nucleophiles in SN2 reactions. The choice between the methyl and ethyl ester can introduce subtle, yet potentially important, differences.
-
Steric Effects : The ethyl group is marginally larger than the methyl group. While this difference is small, it can slightly decrease the rate of reaction with sterically hindered nucleophiles. In most standard applications, this effect is negligible, but it can become a factor in highly congested transition states.
-
Electronic Effects : The inductive electron-donating effect of an ethyl group is slightly stronger than that of a methyl group. However, this difference is generally considered insignificant in altering the electrophilicity of the α-carbon and does not lead to a practical difference in reactivity.
-
Solvent Compatibility and Transesterification : A key practical consideration arises when using an alcohol as a solvent. To prevent transesterification—the exchange of the ester's alcohol group with the solvent's alcohol—it is imperative to match the ester to the solvent. For example, ethyl 2-bromo-3-oxobutanoate should be used in ethanol , while the methyl variant should be used in methanol. Using a mismatched pair (e.g., methyl ester in ethanol) in the presence of an acid or base catalyst can lead to a mixture of products, complicating purification.
Caption: General reactivity of the α-bromo β-ketoester scaffold.
Comparative Performance in Key Synthetic Transformations
The utility of these reagents is best illustrated through their application in cornerstone synthetic reactions.
A. C-Alkylation Reactions
The most common application for these compounds is the alkylation of carbon nucleophiles, such as the enolates derived from malonic esters or other β-dicarbonyl compounds. This reaction is fundamental to carbon-carbon bond formation.[3][4]
Comparative Insight : In this context, both the methyl and ethyl esters perform exceptionally well. The choice is often dictated by the desired functionality in the final product. If the synthetic endpoint involves hydrolysis of the ester followed by decarboxylation, the initial choice of ester is irrelevant. However, if the ester group is to be retained, the selection is critical. For instance, in the synthesis of a pharmaceutical intermediate where an ethyl ester is required, ethyl 2-bromo-3-oxobutanoate is the logical choice.
B. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that produces dihydropyridines, which are precursors to pyridines and are themselves important pharmacophores (e.g., in calcium channel blockers).[5][6][7] The reaction typically involves an aldehyde, ammonia, and two equivalents of a β-ketoester.
Comparative Insight : While the unbrominated versions of acetoacetate are more common in the classic Hantzsch synthesis, α-bromo β-ketoesters can be used in modified procedures or to synthesize more complex, substituted pyridines. In this reaction, the ester groups are incorporated into the final dihydropyridine ring at the 3 and 5 positions. Therefore, the choice between the methyl and ethyl bromo-ester directly determines the structure of the final product. The literature for Hantzsch synthesis is rich with examples using ethyl acetoacetate, making the ethyl variant a more common choice due to established precedent.[8][9]
C. Reformatsky-Type Reactions
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.[10]
Comparative Insight : Both methyl and ethyl 2-bromo-3-oxobutanoate are suitable substrates for Reformatsky-type reactions. The reaction proceeds via an organozinc intermediate (a zinc enolate), and the nature of the ester group (methyl vs. ethyl) has little to no impact on the formation or reactivity of this intermediate. The final product will be the corresponding methyl or ethyl β-hydroxy β-keto ester. The decision should be based on the desired ester functionality in the target molecule.
Experimental Protocol: A Self-Validating System
The following protocol provides a general, robust methodology for the C-alkylation of a soft carbon nucleophile, diethyl malonate, using either methyl or ethyl 2-bromo-3-oxobutanoate. This system is self-validating because the principles are widely established and applicable to a range of similar nucleophiles.
Objective : To synthesize diethyl 2-(1-methoxycarbonyl-2-oxopropyl)malonate or its ethyl ester equivalent.
Materials :
-
Diethyl malonate
-
Anhydrous Ethanol (for ethyl ester reaction) or Methanol (for methyl ester reaction)
-
Sodium metal
-
This compound OR Ethyl 2-bromo-3-oxobutanoate
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment :
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure :
-
Enolate Formation :
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium (1.0 eq) to anhydrous ethanol (approx. 3 mL per mmol of sodium). Allow the sodium to react completely.
-
Causality: This in-situ formation of sodium ethoxide ensures a fresh, anhydrous, and highly reactive base. Ethanol is chosen to match the ethyl ester of the nucleophile, preventing transesterification.
-
Cool the solution to 0°C in an ice bath and add diethyl malonate (1.0 eq) dropwise via syringe. Stir for 30 minutes at 0°C to ensure complete formation of the nucleophilic sodium enolate.
-
-
Alkylation :
-
Add a solution of either methyl or ethyl 2-bromo-3-oxobutanoate (1.05 eq) in a minimal amount of the corresponding anhydrous alcohol dropwise to the enolate solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Causality: A slight excess of the alkylating agent ensures full consumption of the valuable enolate. The reaction is started cold to control the initial exotherm and then heated to drive the SN2 reaction to completion.
-
-
Workup and Purification :
-
Monitor the reaction by TLC until the starting malonate is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a cold, saturated aqueous solution of NH₄Cl.
-
Causality: The NH₄Cl quench neutralizes any remaining base and protonates any remaining enolate.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Caption: General workflow for the C-alkylation experiment.
Conclusion and Senior Scientist Recommendations
Both this compound and ethyl 2-bromo-3-oxobutanoate are powerful and largely interchangeable reagents for many synthetic applications. The fundamental reactivity of the α-bromo β-ketoester moiety is conserved between them. The ultimate choice should be guided by a logical analysis of the overall synthetic plan.
Decision-Making Checklist :
-
Is the ester group retained in the final product?
-
Yes : Choose the reagent that provides the desired final ester functionality (methyl or ethyl). This is the most critical deciding factor.
-
No (i.e., the ester will be hydrolyzed/decarboxylated): The choice is less critical. Opt for the more economical or readily available option, which is often the ethyl variant.
-
-
What is the reaction solvent?
-
If using an alcohol solvent, match the ester to the alcohol (methyl ester in methanol, ethyl ester in ethanol) to prevent transesterification and ensure product homogeneity.
-
-
Are there significant steric constraints?
-
In reactions involving highly hindered substrates, the slightly smaller methyl ester might offer a marginal kinetic advantage. However, this is rare, and for most systems, the difference is negligible.
-
-
What is the project's budget?
-
Due to the widespread industrial use of ethanol, ethyl esters are often less expensive and more readily available in bulk than their methyl counterparts. For large-scale synthesis, this can be a significant consideration.
-
By systematically addressing these points, the synthetic chemist can confidently select the optimal reagent, ensuring efficiency, reproducibility, and success in their synthetic endeavors.
References
- 1. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Methyl 2-bromo-3-oxobutanoate and its Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise characterization of reagents and intermediates is paramount to ensure the reproducibility and success of complex molecular syntheses. This guide provides an in-depth spectroscopic analysis of Methyl 2-bromo-3-oxobutanoate, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive reference for its identification and characterization.
Furthermore, we present a comparative analysis with two viable alternatives: Ethyl 2-bromo-3-oxobutanoate and Methyl 2-chloro-3-oxobutanoate . This comparison, supported by experimental data, will aid researchers in making informed decisions based on spectroscopic distinctions, potential reactivity differences, and handling considerations.
Spectroscopic Characterization of this compound
This compound is an α-halo-β-keto ester, a class of compounds known for their utility in a variety of carbon-carbon bond-forming reactions.[1] The presence of the bromine atom at the α-position, flanked by two carbonyl groups, significantly influences its spectroscopic properties and chemical reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, the α-proton, and the acetyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the four unique carbon environments within the molecule: the two carbonyl carbons (ketone and ester), the α-carbon bearing the bromine, and the methyl carbons of the acetyl and methoxy groups.[2]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -C(O)CH ₃ | ~2.4 | Singlet | ~28 |
| -OC H₃ | ~3.8 | Singlet | ~53 |
| -CH (Br)- | ~4.9 | Singlet | ~45 |
| C =O (Ketone) | - | - | ~195 |
| C =O (Ester) | - | - | ~165 |
Note: The chemical shifts are predicted values based on the analysis of similar compounds and established NMR principles. Actual experimental values may vary slightly.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorption bands of its two carbonyl groups.[5]
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Ketone) | Stretch | 1715 - 1730 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-Br | Stretch | 500 - 600 |
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the ketone carbonyl.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for bromine-containing fragments.[7][8]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br.
-
Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond.
-
Loss of Methoxy Group: Fragmentation involving the loss of the -OCH₃ group.
-
Acylium Ion: A prominent peak corresponding to the [CH₃CO]⁺ fragment.
Comparative Analysis with Synthetic Alternatives
The choice of a reagent in a synthetic pathway can be influenced by factors such as reactivity, stability, and cost. Here, we compare the spectroscopic features of this compound with two common alternatives.
Ethyl 2-bromo-3-oxobutanoate
This alternative differs by the substitution of the methyl ester with an ethyl ester.[9] This seemingly minor change has discernible effects on the NMR spectra.
Spectroscopic Differences:
-
¹H NMR: The presence of an ethyl group will introduce a quartet and a triplet, corresponding to the -OCH₂CH₃ protons, in place of the methoxy singlet.
-
¹³C NMR: Two additional signals for the ethyl group carbons will be observed.
-
IR and MS: The fundamental functional groups remain the same, so the IR and MS fragmentation patterns will be broadly similar, with adjustments for the difference in molecular weight.
Methyl 2-chloro-3-oxobutanoate
Replacing the bromine with a chlorine atom provides another useful alternative.[10] The difference in the electronegativity and size of the halogen atom will subtly influence the spectroscopic data.[11][12][13]
Spectroscopic Differences:
-
NMR: The chemical shift of the α-proton and α-carbon will be slightly different due to the change in the inductive effect of the halogen. Generally, the α-proton in the chloro-compound will be slightly downfield compared to the bromo-compound.
-
MS: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will produce a characteristic M and M+2 pattern, which is distinct from that of bromine.
Table 3: Spectroscopic Comparison of this compound and its Alternatives
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Key MS Feature |
| This compound | Singlets for -OCH₃, -CH(Br)-, and -C(O)CH₃ | Four distinct carbon signals | M/M+2 peaks in ~1:1 ratio |
| Ethyl 2-bromo-3-oxobutanoate | Quartet and triplet for -OCH₂CH₃, singlets for -CH(Br)- and -C(O)CH₃ | Six distinct carbon signals | M/M+2 peaks in ~1:1 ratio |
| Methyl 2-chloro-3-oxobutanoate | Singlets for -OCH₃, -CH(Cl)-, and -C(O)CH₃ (α-H slightly downfield) | Four distinct carbon signals | M/M+2 peaks in ~3:1 ratio |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
IR Spectroscopy Workflow
Mass Spectrometry Workflow
Conclusion
The spectroscopic characterization of this compound provides a unique fingerprint for its unambiguous identification. The combination of ¹H and ¹³C NMR, IR, and MS allows for a detailed structural elucidation. When considering synthetic alternatives such as Ethyl 2-bromo-3-oxobutanoate and Methyl 2-chloro-3-oxobutanoate, researchers can utilize the distinct spectroscopic differences outlined in this guide to verify the identity of their chosen reagent. A thorough understanding of these spectroscopic nuances is critical for ensuring the integrity of synthetic procedures and the successful development of new chemical entities.
References
- 1. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-bromo-2,3-dimethylbutane(594-52-5) 13C NMR spectrum [chemicalbook.com]
- 7. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 8. Spectral Database for Organic Compounds, SDBS. - References - Scientific Research Publishing [scirp.org]
- 9. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 10. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 13. lab.vanderbilt.edu [lab.vanderbilt.edu]
A Comparative Guide to the Synthesis of Methyl 2-Amino-4-methylthiazole-5-carboxylate: Exploring Alternative Reagents and Methodologies
Introduction
Methyl 2-amino-4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a key component in a variety of pharmacologically active agents, including certain antibiotics and potential antineoplastic compounds.[1] The development of efficient, cost-effective, and environmentally benign synthetic routes to this valuable intermediate is a significant goal for chemical researchers. This guide provides an in-depth comparison of the conventional Hantzsch synthesis with modern, alternative methodologies, offering researchers the data and protocols needed to make informed decisions for their specific applications.
The Conventional Pillar: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the 2-aminothiazole core.[2][3] The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[4][5]
For the target molecule, methyl 2-amino-4-methylthiazole-5-carboxylate, the synthesis typically starts from methyl acetoacetate. The process involves two discrete conceptual steps:
-
α-Halogenation: Methyl acetoacetate is halogenated at the α-position, typically using reagents like N-Bromosuccinimide (NBS) or sulfuryl chloride, to form methyl 2-halo-3-oxobutanoate.[1]
-
Cyclocondensation: The resulting α-haloketone is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.[6]
While reliable, this traditional two-step process can be hampered by the need to handle lachrymatory and toxic α-haloketone intermediates, tedious work-up procedures, and sometimes low overall yields.[1]
Caption: Conventional two-step Hantzsch synthesis pathway.
Alternative Strategies: One-Pot and Greener Syntheses
To overcome the limitations of the classical Hantzsch method, significant research has focused on developing more efficient and environmentally friendly alternatives. These modern approaches often consolidate the reaction into a single operational step ("one-pot" synthesis) and utilize less hazardous reagents or solvent systems.
Alternative 1: One-Pot Synthesis via in situ Halogenation
A major advancement is the combination of the halogenation and cyclization steps into a single reaction vessel. This "one-pot" approach avoids the isolation of the unstable and hazardous α-haloketone intermediate, saving time, reducing chemical waste, and often improving overall yield.[7][8]
In this methodology, the starting β-keto ester (methyl acetoacetate), a halogenating agent (commonly N-bromosuccinimide, NBS), and the thio-component (thiourea) are combined in a suitable solvent.[1] The reaction is initiated, forming the α-haloketone in situ, which is immediately consumed in the subsequent cyclization reaction.
Key Reagent Alternatives & Conditions:
-
Halogenating Agents: While NBS is prevalent, other reagents like copper(II) bromide have been used for in situ α-bromination.[2] Iodine, often in the presence of an oxidant or catalyst, is also employed.[9][10]
-
Solvent Systems: A variety of solvents have been explored to optimize the reaction. These range from traditional organic solvents like THF and ethanol to greener alternatives.[1][11] A mixture of water and THF has proven effective, facilitating both the bromination and cyclization steps.[1][12]
-
Catalysts: To improve reaction rates and yields, various catalysts have been introduced. Lactic acid has been shown to act as both a green solvent and an effective catalyst for the one-pot synthesis.[13] Supramolecular catalysts like β-cyclodextrin have been used to facilitate the reaction in an aqueous phase, aligning with green chemistry principles.[14]
Alternative 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[15][16] For the synthesis of 2-aminothiazoles, MAOS offers dramatic reductions in reaction time—from hours to mere minutes—coupled with often higher yields and cleaner reaction profiles.[11][17][18]
The mechanism involves the efficient heating of polar molecules by microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This accelerates the rate of both the in situ halogenation and the subsequent cyclocondensation. The protocol is often performed with minimal or no solvent (dry media), further enhancing its green credentials.[19]
Alternative 3: Greener and Catalyst-Free Approaches
Pushing the boundaries of sustainable chemistry, researchers have developed protocols that operate under even milder and more environmentally benign conditions.
-
Glycerol-Water System: A one-pot synthesis has been successfully performed at room temperature using a glycerol-water mixture as a recyclable and green reaction medium.[20]
-
Solvent-Free Synthesis: By heating the α-bromoketone to its melting point and then adding thiourea, the reaction can proceed to completion in seconds without any solvent, offering an exceptionally eco-friendly option.[5][21]
-
Visible-Light Photocatalysis: A novel approach utilizes visible light and an organic photocatalyst to achieve the synthesis from active methylene ketones and thioureas at room temperature, avoiding harsh reagents and conditions entirely.[4]
Comparative Performance Data
The following table summarizes the performance of different synthetic methodologies based on published data.
| Methodology | Key Reagents | Conditions | Reaction Time | Reported Yield | Key Advantages | References |
| Conventional Two-Step | Methyl acetoacetate, NBS, Thiourea | Step 1: DCM, rt; Step 2: Ethanol, reflux | >20 hours | ~11% (overall) | Well-established | [1] |
| One-Pot (Water/THF) | Methyl acetoacetate, NBS, Thiourea | Water/THF, 80°C | 2 hours | Good | Avoids intermediate isolation, faster | [1] |
| One-Pot (Lactic Acid) | Aralkyl ketones, NBS, Thiourea | Lactic Acid, 90-100°C | 10-15 minutes | Good to Excellent | Green solvent/catalyst, very fast | [13] |
| One-Pot (Aqueous, β-CD) | β-keto esters, NBS, Thiourea | Water, β-cyclodextrin, 50°C | Not specified | 87-94% | Green (aqueous), recyclable catalyst | [14] |
| Microwave-Assisted | Substituted ketones, Thiourea, Iodine | Rectified spirit, MW (110W) | 6-8 minutes | ~90% | Extremely rapid, high yield, energy efficient | [11] |
| Green (Glycerol-Water) | Acetophenone, NBS, Thiourea | Glycerol-Water, rt | Not specified | High | Green solvent, room temperature | [20] |
| Solvent-Free | 2-bromoacetophenone, Thiourea | Neat, melt temperature | Seconds | 42-93% | No solvent, extremely fast, eco-friendly | [5][21] |
Experimental Protocols
Protocol 1: One-Pot Synthesis in Water/THF[1]
This protocol represents a significant improvement over the two-step conventional method by combining both reactions into a single, efficient process.
Caption: Experimental workflow for one-pot synthesis.
Methodology:
-
In a suitable reaction vessel, combine ethyl acetoacetate (6.50 g, 0.05 mol), water (50.0 mL), and tetrahydrofuran (THF, 20.0 mL).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the disappearance of the starting material using thin-layer chromatography (TLC).
-
Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling, proceed with standard aqueous work-up and purification (e.g., extraction and recrystallization) to isolate the final product.
Causality: The water/THF solvent system is chosen for its ability to dissolve both the organic starting materials and the ionic intermediates. The initial cooling prevents runaway reactions during the exothermic bromination. Heating in the second step drives the cyclization and dehydration to completion.
Protocol 2: Microwave-Assisted Synthesis[11]
This protocol highlights the dramatic acceleration possible with microwave technology.
Methodology:
-
In a microwave-safe reaction vessel, dissolve the starting ketone (e.g., 2-Hydroxy-5-methyl acetophenone, 0.01 mol) and thiourea (0.01 mol) in rectified spirit (10 mL).
-
Add the halogen source (e.g., Iodine or Bromine, 0.01 mol) and mix the contents thoroughly.
-
Place the vessel in a domestic microwave oven (e.g., 110W, 2450 Hz) and irradiate intermittently at 30-second intervals for a total of 6-8 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Add ammonium hydroxide (NH₄OH) to make the solution basic (pH ~10), which precipitates the product.
-
Filter, wash, and dry the solid. Recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.
Causality: Microwave irradiation provides rapid, uniform heating, drastically reducing the time required to reach the activation energy for the reaction. The use of a polar solvent like rectified spirit aids in efficient energy absorption. The final basic work-up neutralizes the hydrohalic acid byproduct and ensures the product is in its free base form for precipitation.
Conclusion and Recommendations
The synthesis of methyl 2-amino-4-methylthiazole-5-carboxylate has evolved significantly from the conventional two-step Hantzsch reaction. For researchers seeking a balance of efficiency, safety, and yield, one-pot syntheses represent the current standard. They eliminate the need to handle hazardous intermediates and significantly shorten the overall process.
For laboratories equipped with the necessary hardware, microwave-assisted synthesis offers unparalleled speed and high yields, making it ideal for rapid library synthesis and process optimization. Furthermore, emerging green methodologies , such as those using aqueous media, biodegradable solvents like glycerol, or solvent-free conditions, are paving the way for more sustainable chemical manufacturing.
The choice of method will ultimately depend on the specific requirements of the laboratory, including scale, available equipment, cost considerations, and commitment to green chemistry principles. The data and protocols provided herein serve as a guide for selecting the most appropriate and efficient path to this valuable chemical intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. synarchive.com [synarchive.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. asianpubs.org [asianpubs.org]
- 12. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 15. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 16. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 17. jusst.org [jusst.org]
- 18. asianpubs.org [asianpubs.org]
- 19. rjpbcs.com [rjpbcs.com]
- 20. researchgate.net [researchgate.net]
- 21. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
A Comparative Guide to Brominating Agents for the Synthesis of Methyl 2-bromo-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Methyl 2-bromo-3-oxobutanoate is a valuable building block in organic synthesis, serving as a precursor to a variety of more complex molecules. The introduction of a bromine atom at the α-position of the β-keto ester methyl 3-oxobutanoate (methyl acetoacetate) is a critical transformation. This guide provides an in-depth, objective comparison of common brominating agents for this synthesis, supported by experimental data, to aid in the selection of the most suitable reagent and methodology for your specific needs.
Introduction to the α-Bromination of β-Keto Esters
The α-bromination of β-keto esters like methyl acetoacetate proceeds via an acid-catalyzed enolization mechanism. The presence of the ester and ketone carbonyl groups acidifies the α-protons, facilitating the formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic bromine source to yield the α-brominated product. The choice of brominating agent significantly impacts the reaction's efficiency, selectivity, safety, and scalability. In this guide, we will compare three prominent brominating agents: elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Bromodimethylsulfonium bromide (BDMS).
Comparative Analysis of Brominating Agents
The selection of a brominating agent is a critical decision in synthetic planning, balancing reactivity with practical considerations. Below is a comparative overview of elemental bromine, N-Bromosuccinimide, and Bromodimethylsulfonium bromide.
| Brominating Agent | Structure | Typical Yield | Reaction Conditions | Safety and Handling | Key Advantages | Key Disadvantages |
| **Elemental Bromine (Br₂) ** | Br-Br | Variable, can be high but prone to side reactions | Typically in a solvent like methanol or acetic acid, often with acid catalysis. | Highly toxic, corrosive, volatile, and difficult to handle.[1] Requires a fume hood and specialized personal protective equipment (PPE). | High reactivity, low cost. | Poor selectivity (risk of di- and polybromination), hazardous to handle, generates HBr as a corrosive byproduct. |
| N-Bromosuccinimide (NBS) |
| High (e.g., 95% for ethyl acetoacetate) | Often used with an acid catalyst (e.g., p-TsOH) in a solvent like dichloromethane (CH₂Cl₂). Can also be used under solvent-free conditions.[2] | Solid, easier and safer to handle than Br₂.[1] Still requires caution as it is a lachrymator and skin irritant. | High selectivity for mono-bromination, easier to handle, byproduct (succinimide) is often easily removed.[2][3] | Higher cost than Br₂. |
| Bromodimethylsulfonium bromide (BDMS) | [(CH₃)₂SBr]⁺Br⁻ | High (e.g., 85% for methyl acetoacetate) | Mild conditions, typically in dichloromethane (CH₂Cl₂) at 0-5 °C or room temperature. No added catalyst is required. | A solid salt, considered a milder and less hazardous reagent than molecular bromine. | Excellent regioselectivity for mono-bromination, mild reaction conditions, simple workup. | Not as commonly available as Br₂ or NBS. |
Reaction Mechanisms and Experimental Protocols
A deeper understanding of the reaction mechanisms and detailed experimental protocols is crucial for successful synthesis.
The Underlying Mechanism: Acid-Catalyzed Enolization
The α-bromination of methyl acetoacetate with all three reagents proceeds through a common mechanistic pathway under acidic conditions. The reaction is initiated by the protonation of the ketone carbonyl, which facilitates the tautomerization to the more nucleophilic enol form. This enol then attacks the electrophilic bromine source.
Figure 1: General mechanism of acid-catalyzed α-bromination of methyl 3-oxobutanoate.
Experimental Protocols
**Protocol 1: Bromination with Elemental Bromine (Br₂) **
While specific high-yield protocols for methyl acetoacetate are not as prevalent due to safety and selectivity concerns, a general procedure adapted from the bromination of similar ketones provides a framework.[4]
Materials:
-
Methyl 3-oxobutanoate (1.0 eq)
-
Elemental Bromine (1.0 eq)
-
Anhydrous Methanol
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice-salt bath
Procedure:
-
Dissolve methyl 3-oxobutanoate in anhydrous methanol in the round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add elemental bromine dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 10 °C until the red color of the bromine disappears.
-
Slowly add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
Causality Behind Experimental Choices: The use of an ice-salt bath and slow addition of bromine is crucial to control the exothermic reaction and minimize the formation of di- and poly-brominated byproducts. Methanol serves as a suitable solvent, although other solvents like acetic acid can also be used.[5] The aqueous workup is necessary to remove any unreacted bromine and the hydrogen bromide byproduct.
Protocol 2: Bromination with N-Bromosuccinimide (NBS) and p-TsOH
This protocol is adapted from a high-yield synthesis of a similar β-keto ester.[3]
Materials:
-
Methyl 3-oxobutanoate (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a solution of methyl 3-oxobutanoate in dichloromethane, add N-bromosuccinimide and p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Causality Behind Experimental Choices: p-Toluenesulfonic acid acts as a catalyst to facilitate the enolization of the β-keto ester, which is the rate-determining step.[6] NBS provides a slow, controlled release of electrophilic bromine, which enhances the selectivity for mono-bromination. Dichloromethane is a common solvent for this type of reaction due to its inertness.
Protocol 3: Bromination with Bromodimethylsulfonium bromide (BDMS)
This protocol is based on a reported mild and regioselective method for the α-bromination of β-keto esters.
Materials:
-
Methyl 3-oxobutanoate (1.0 mmol)
-
Bromodimethylsulfonium bromide (BDMS) (1.05 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve methyl 3-oxobutanoate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add Bromodimethylsulfonium bromide in one portion.
-
Stir the reaction mixture at this temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.
Causality Behind Experimental Choices: The use of BDMS at low temperatures allows for a very mild and controlled bromination, which contributes to its high selectivity. The absence of a strong acid catalyst makes this method suitable for substrates with acid-sensitive functional groups. The workup is straightforward, involving a simple quench and extraction.
Workflow Visualization
Figure 2: Comparative experimental workflows for the synthesis of this compound.
Conclusion and Recommendations
The choice of brominating agent for the synthesis of this compound is a trade-off between cost, safety, and efficiency.
-
**Elemental Bromine (Br₂) ** is the most cost-effective option but poses significant handling risks and can lead to lower selectivity due to the formation of byproducts. Its use is generally discouraged in a modern laboratory setting unless stringent safety protocols can be strictly adhered to and the potential for lower yields is acceptable.
-
N-Bromosuccinimide (NBS) , particularly when used with a catalytic amount of acid, offers a much safer and more selective alternative to elemental bromine.[3] The high reported yield for a similar substrate and the ease of handling make it a highly recommended choice for both small-scale and larger-scale syntheses.
-
Bromodimethylsulfonium bromide (BDMS) emerges as an excellent, albeit less common, alternative. It provides high yields under very mild conditions and without the need for a catalyst. This makes it particularly suitable for sensitive substrates. Its primary drawback is its availability and potentially higher cost compared to NBS.
For most applications, N-Bromosuccinimide with a catalytic amount of p-TsOH represents the optimal balance of reactivity, selectivity, safety, and cost-effectiveness for the synthesis of this compound. However, if the substrate is particularly sensitive to acidic conditions, or if the mildest possible reaction conditions are required, Bromodimethylsulfonium bromide is a superior choice.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free bromination of 1,3-diketones and β-keto esters with NBS - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Analysis of "Methyl 2-bromo-3-oxobutanoate" purity by HPLC
An In-Depth Technical Guide to the Purity Analysis of Methyl 2-bromo-3-oxobutanoate by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the determination of purity for this compound, a critical reagent and intermediate in pharmaceutical synthesis. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, delve into the scientific rationale behind its parameters, and compare its performance against alternative analytical techniques. The methodologies described herein are grounded in established pharmacopeial principles and regulatory guidelines to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound (C₅H₇BrO₃) is a functionalized ketoester widely employed in organic synthesis.[1] Its bifunctional nature, featuring both an α-halo ketone and a methyl ester, makes it a versatile building block. However, the very reactivity that makes it synthetically useful also renders it susceptible to degradation and the presence of process-related impurities. Common impurities may arise from starting materials of its synthesis, side reactions (e.g., polyhalogenation), or degradation (e.g., hydrolysis or rearrangement).[2][3]
Ensuring the purity of this intermediate is paramount, as impurities can lead to unforeseen side reactions, impact final product yield and quality, and introduce potentially toxic components into active pharmaceutical ingredients (APIs). Therefore, a validated, stability-indicating analytical method is not merely a quality control check but a fundamental component of process understanding and drug safety.
The Chosen Methodology: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing non-volatile, polar organic compounds like this compound.[4] Specifically, a reversed-phase (RP-HPLC) method offers excellent resolution and reproducibility for separating the parent compound from its potential impurities.
The "Why": Causality Behind Method Parameters
A robust analytical method is not a random collection of settings but a system where each parameter is chosen for a specific scientific reason.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected for its hydrophobic character. It effectively retains the moderately polar this compound and separates it from more polar (earlier eluting) or less polar (later eluting) impurities based on their differential partitioning between the stationary phase and the mobile phase.
-
Mobile Phase: A gradient elution using a mixture of water (Solvent A) and a polar organic solvent like acetonitrile (Solvent B) is optimal.
-
Rationale: A gradient, which systematically increases the percentage of the stronger organic solvent (acetonitrile), is crucial for a "stability-indicating" method. It ensures that highly polar impurities are resolved at the beginning of the run and any non-polar, strongly retained impurities are eluted in a reasonable time, preventing them from appearing in subsequent analyses.
-
Acidification: The mobile phase is typically acidified to a low pH (e.g., pH 2.5-3.0) using phosphoric acid or formic acid. This suppresses the potential ionization of any acidic impurities and controls the keto-enol tautomerism of the 3-oxobutanoate moiety, leading to sharper, more symmetrical peaks.
-
-
Detector: A Photodiode Array (PDA) or UV-Vis detector set at a wavelength between 210-230 nm is appropriate.
-
Rationale: The carbonyl group (C=O) within the ketoester acts as a chromophore, absorbing UV light in the lower UV range. A PDA detector is superior as it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and identifying co-eluting impurities.
-
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical.
-
Rationale: Temperature affects solvent viscosity and the kinetics of partitioning, both of which influence retention times. A thermostatically controlled column compartment ensures the reproducibility and robustness of the method.
-
The Self-Validating System: Ensuring Trustworthiness
To be trustworthy, an analytical method must be a self-validating system. This is achieved through a two-tiered approach: routine System Suitability Testing (SST) and a one-time, comprehensive Method Validation. This framework is mandated by regulatory bodies and detailed in guidelines such as ICH Q2(R2) and USP General Chapter <621>.[5][6][7][8][9]
System Suitability Testing (SST)
Before any sample analysis, SST is performed to confirm that the chromatographic system is performing adequately on that specific day. It is the routine operational check.
-
Key Parameters:
-
Tailing Factor (Symmetry Factor): Ensures peaks are symmetrical. A value between 0.8 and 1.8 is generally acceptable according to harmonized pharmacopeial chapters.[8][10]
-
Resolution (Rs): Measures the degree of separation between the main peak and the closest eluting impurity. A resolution of >2.0 is typically desired.
-
Repeatability (%RSD): The precision of multiple injections of a standard solution. The Relative Standard Deviation (%RSD) should typically be less than 2.0%.
-
Method Validation
Method validation is the formal process that proves an analytical method is suitable for its intended purpose.[11][12] It answers fundamental questions about the method's performance.
-
Specificity/Selectivity: Does the method measure only the analyte of interest? This is demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to prove that degradation products do not interfere with the main peak.
-
Linearity: Is there a direct relationship between the concentration of the analyte and the detector response? This is assessed over a range of concentrations.
-
Accuracy: How close is the measured value to the true value? This is determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: How close are repeated measurements to each other? This is evaluated at three levels: repeatability (same day, same analyst), intermediate precision (different days, different analysts), and reproducibility (different labs).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): What are the lowest concentrations the method can reliably detect and quantify, respectively? This is crucial for controlling impurities at very low levels.
-
Robustness: How resistant is the method to small, deliberate changes in its parameters (e.g., pH, flow rate, column temperature)? This ensures the method remains reliable during routine use.
Visualization of Key Processes
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to final result.
Caption: A typical workflow for HPLC purity analysis.
Method Validation Logic
This diagram shows the relationship between the core objective of a reliable result and the validation parameters that underpin it.
Caption: Logical framework for a self-validating analytical method.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, it is instructive to compare it with other potential techniques for purity analysis.
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measures nuclear spin resonance in a magnetic field. |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for this compound. | Requires analyte to be volatile and thermally stable. Risk of on-column degradation for α-halo ketones. | Applicable to any soluble compound with NMR-active nuclei. |
| Selectivity | Very high; easily separates isomers and closely related substances. | High, but may not resolve all impurities if they have similar boiling points. | Moderate to high; depends on spectral overlap. Can distinguish structural isomers. |
| Sensitivity | High (typically low ppm to ppb levels). | Very high, especially with specific detectors (e.g., ECD for halogenated compounds). | Lower than chromatographic methods (typically >0.1% w/w). |
| Quantitation | Relative (Area % Normalization) or external/internal standard calibration. | Requires external/internal standard calibration. | Absolute quantitation against a certified internal standard without needing a specific standard of the analyte. |
| Throughput | Moderate; typical run times are 20-60 minutes. | Fast; typical run times are 5-30 minutes. | Slow; requires longer acquisition times for good signal-to-noise. |
| Primary Use Case | Gold standard for routine QC, stability testing, and impurity profiling. | Best for volatile impurities (e.g., residual solvents) or thermally stable analytes. | Excellent for structural confirmation and certifying reference standards. Less suited for routine, high-throughput QC. |
Detailed Experimental Protocols
Protocol: HPLC Method for Purity of this compound
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 215 nm
-
Injection Volume: 10 µL
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform the System Suitability Test: Inject the Standard Solution five times. Calculate the %RSD of the peak area and the tailing factor.
-
Inject the Diluent once as a blank.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Conclusion
The purity analysis of this compound is most effectively and reliably achieved using a validated, stability-indicating reversed-phase HPLC method. The rationale for selecting a C18 column, an acidified water/acetonitrile gradient, and UV detection is based on the physicochemical properties of the analyte and the need to resolve a wide range of potential impurities. By embedding the principles of System Suitability and comprehensive Method Validation into the analytical workflow, laboratories can generate data that is not only accurate and precise but also trustworthy and defensible, meeting the rigorous standards of the pharmaceutical industry.
References
- 1. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. usp.org [usp.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. fda.gov [fda.gov]
- 8. Chromatography [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the Mechanistic Nuances of Methyl 2-bromo-3-oxobutanoate in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of Methyl 2-bromo-3-oxobutanoate, a highly functionalized and versatile reagent in modern organic synthesis. This guide moves beyond simple reaction schemes to explore the mechanistic underpinnings of its reactivity. We will dissect why specific experimental choices are made, compare its performance with viable alternatives, and provide the data and protocols necessary for you to apply these insights in your own research. Our focus is on building a robust, predictive understanding of this reagent's behavior, grounded in experimental evidence.
The Molecular Blueprint: Understanding the Reactivity of this compound
This compound possesses three key sites of reactivity that can be selectively addressed: the electrophilic α-carbon bearing a bromine leaving group, the enolizable β-dicarbonyl system, and the ester moiety. The interplay between the electron-withdrawing bromine atom, the acetyl group, and the methyl ester group makes the α-proton highly acidic and the α-carbon an excellent electrophile, setting the stage for a diverse range of chemical transformations.
This guide will focus on two cornerstone reactions that leverage this unique structure: the Reformatsky Reaction for C-C bond formation and the Hantzsch Pyridine Synthesis for the construction of medicinally relevant heterocyclic scaffolds.
The Reformatsky Reaction: A Mild Route to β-Hydroxy Carbonyls
The Reformatsky reaction provides a powerful alternative to traditional aldol reactions, particularly when dealing with sensitive substrates. It involves the formation of a zinc enolate from an α-halo ester, which then adds to an aldehyde or ketone.[1][2] The use of zinc is critical; its lower reactivity compared to magnesium (in Grignard reagents) or lithium prevents unwanted side reactions like self-condensation or attack on the ester group.[2][3]
Mechanistic Deep Dive
The reaction proceeds through a well-defined, multi-step mechanism:
-
Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of this compound.[1][3] The choice of solvent is crucial here; aprotic solvents like THF or toluene are standard as they can coordinate with the zinc species without quenching the enolate.
-
Enolate Formation: The resulting organozinc intermediate rearranges to form a zinc enolate.[2] X-ray crystallographic studies of similar reagents have shown they can exist as cyclic dimers in the solid state.[2][3]
-
Chelation and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone substrate coordinates to the zinc atom, forming a six-membered chair-like transition state.[1][3] This ordered transition state is key to the reaction's stereoselectivity.
-
Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes zinc salts.[1][2]
Caption: The mechanistic pathway of the Reformatsky reaction.
Performance Comparison: this compound vs. Alternatives
The primary alternative in this space is the simpler ethyl bromoacetate. The presence of the β-keto group in this compound offers distinct advantages and challenges.
| Feature | This compound | Ethyl Bromoacetate | Rationale & Insights |
| Enolate Stability | More Stable | Less Stable | The additional acetyl group provides extra resonance stabilization to the zinc enolate, potentially leading to milder required reaction conditions. |
| Product Functionality | Highly Functionalized β-Hydroxy-γ-ketoester | Simpler β-Hydroxy Ester | The product retains a ketone, offering a handle for subsequent transformations like reductive amination or further C-C bond formation. |
| Chelation Control | Potential for enhanced stereocontrol | Standard stereocontrol | The β-keto group can participate in chelation with the zinc center, potentially influencing the facial selectivity of the addition to the carbonyl. |
| Side Reactions | Lower risk of self-condensation | Higher risk of self-condensation | The increased stability of the enolate makes it less basic and therefore less prone to abstracting protons from starting materials.[4] |
Self-Validating Experimental Protocol: Reformatsky Reaction
This protocol is designed to ensure success by incorporating steps that validate the progress of the reaction.
-
Zinc Activation (Trustworthiness Checkpoint): To a flame-dried flask under Argon, add zinc dust (1.5 eq). Add a small crystal of iodine. The disappearance of the purple iodine color upon gentle heating is a visual confirmation of zinc activation, crucial for initiating the oxidative addition.[5]
-
Reagent Addition: Cool the flask to room temperature. Add anhydrous toluene, followed by this compound (1.0 eq).
-
Initiation: Gently warm the mixture. A slight exothermic reaction and a cloudy appearance indicate the formation of the organozinc reagent. If the reaction does not start, add another small iodine crystal.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) dropwise, maintaining a gentle reflux. Monitor the consumption of the starting material by TLC. The appearance of a new, more polar spot corresponding to the product validates the C-C bond formation.
-
Workup and Purification: After completion, cool the reaction to 0°C and quench with saturated aq. NH₄Cl. Extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography on silica gel.
The Hantzsch Synthesis: Building Dihydropyridine Cores
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs the dihydropyridine (DHP) core, a privileged scaffold in medicinal chemistry found in drugs like nifedipine and amlodipine.[6][7] The standard reaction involves an aldehyde, ammonia, and two equivalents of a β-ketoester.[6][8] While the parent compound, methyl 3-oxobutanoate (methyl acetoacetate), is the direct participant, the bromo-variant serves as a valuable precursor that can be readily de-brominated or used for post-synthesis modifications.
Mechanistic Deep Dive
The beauty of the Hantzsch synthesis lies in its convergence of two key intermediates, which are formed in situ:
-
Enamine Formation: One equivalent of the β-ketoester (methyl 3-oxobutanoate) reacts with ammonia to form a vinylogous amide, or enamine.
-
Knoevenagel Condensation: A second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarbonyl compound.[8]
-
Michael Addition & Cyclization: The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is followed by cyclization and dehydration to afford the 1,4-dihydropyridine product.
-
Aromatization: The resulting DHP can be oxidized in a separate step to the corresponding aromatic pyridine, which is often the thermodynamic driving force for the reaction.[6]
Caption: Convergent mechanism of the Hantzsch Pyridine Synthesis.
Performance Comparison: Impact of the β-Ketoester
The choice of the β-ketoester can influence reaction rates and yields. We compare the standard methyl and ethyl esters.
| Feature | Methyl 3-oxobutanoate | Ethyl 3-oxobutanoate (Ethyl Acetoacetate) | Rationale & Insights |
| Reactivity | Slightly more reactive | Standard | The methyl ester is slightly less sterically hindered and more electrophilic than the ethyl ester, which can lead to faster reaction times under identical conditions. |
| Yield | Generally comparable | Generally comparable | Yields are often high for both substrates, typically depending more on the aldehyde and reaction conditions than the choice of methyl vs. ethyl ester.[6] |
| Solubility | Higher in polar solvents | Good general solubility | The methyl ester's slightly higher polarity can be advantageous in certain solvent systems, including greener options like ethanol or water.[6] |
| Cost & Availability | Readily available | Very common, often cheaper | Ethyl acetoacetate is one of the most common bulk reagents in organic chemistry, which can be a factor in process development. |
Self-Validating Experimental Protocol: Hantzsch Synthesis
This one-pot protocol includes an in-situ oxidation step for convenience.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), methyl 3-oxobutanoate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Condensation (Trustworthiness Checkpoint): Heat the mixture to reflux. The solution will typically turn from colorless to yellow, indicating the formation of the conjugated intermediates. Monitor the disappearance of the aldehyde by TLC.
-
Oxidation: Once the aldehyde is consumed (typically 2-4 hours), add an oxidizing agent such as ferric chloride (FeCl₃) or manganese dioxide (MnO₂).[6] A color change (e.g., to a deep brown with FeCl₃) signals the oxidation process.
-
Isolation (Validation Step): Cool the reaction mixture. The aromatic pyridine product is often less soluble than the DHP intermediate and may precipitate upon cooling or addition of water. The collection of a solid product provides strong validation of a successful reaction.
-
Purification: Filter the crude product and wash with cold ethanol and water. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyridine derivative.
Concluding Remarks
This compound is more than just a simple alkylating agent. Its true power lies in the synergistic reactivity of its multiple functional groups. In the Reformatsky reaction, it serves as a robust precursor to a stabilized zinc enolate, delivering highly functionalized β-hydroxy-γ-ketoesters. In the context of the Hantzsch synthesis, its parent β-ketoester structure is fundamental to the construction of the dihydropyridine core.
By understanding the mechanistic details—from the necessity of zinc activation to the convergence of intermediates in a multi-component reaction—researchers can better troubleshoot experiments, optimize conditions, and rationally design new synthetic routes. The comparative data and validated protocols provided herein serve as a foundation for leveraging the full potential of this versatile chemical tool in the development of complex molecules and novel therapeutics.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Heterocyclic Compounds Synthesized from Methyl 2-bromo-3-oxobutanoate
Introduction: The Versatility of Methyl 2-bromo-3-oxobutanoate in Drug Discovery
This compound is a highly versatile precursor in organic synthesis, prized for its reactive nature that allows for the construction of a diverse array of heterocyclic scaffolds. Its bifunctional nature, possessing both an electrophilic α-bromo ketone and a β-ketoester moiety, makes it an ideal starting material for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the synthesis and comparative biological activities of two prominent classes of heterocyclic compounds derived from this precursor: pyrimidines and thiazoles. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a thorough understanding of their potential as therapeutic agents.
The strategic importance of heterocyclic compounds in medicinal chemistry cannot be overstated. A vast number of approved drugs contain at least one heterocyclic ring, which often plays a crucial role in the molecule's interaction with its biological target. Pyrimidines, fundamental components of nucleic acids, and thiazoles, found in vitamin B1 and numerous bioactive natural products, are privileged scaffolds in drug design. By leveraging the reactivity of this compound, we can efficiently access novel derivatives of these important heterocycles and explore their therapeutic potential.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. These compounds often exhibit cytotoxic effects against various cancer cell lines, with some showing efficacy comparable to or even exceeding that of established chemotherapy drugs like doxorubicin.
Synthesis of Pyrimidine Derivatives: The Biginelli Reaction
A common and efficient method for synthesizing dihydropyrimidinones from β-ketoesters is the Biginelli reaction, a one-pot, three-component condensation. While a direct protocol starting from this compound is not extensively documented, a plausible and scientifically sound adaptation of the classic Biginelli reaction can be proposed. This reaction would involve the condensation of this compound with an aldehyde (e.g., benzaldehyde) and urea or thiourea.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), a substituted benzaldehyde (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops) to the mixture.
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Comparative Anticancer Activity
| Compound Class | Representative Compound | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (µM) | Reference |
| Pyrimidine Derivative | Thieno[2,3-d]pyrimidine derivative 14 | MCF-7 (Breast Cancer) | 22.12 | Doxorubicin | 30.40 | [1] |
| Pyrimidine Derivative | Thieno[2,3-d]pyrimidine derivative 13 | MCF-7 (Breast Cancer) | 22.52 | Doxorubicin | 30.40 | [1] |
| Pyrimidine Derivative | Pyrido[2,3-d]pyrimidine derivative | HCT-116 (Colon Cancer) | Superior to Doxorubicin | Doxorubicin | Not specified | [2] |
Note: The compounds listed are structurally related to those that could be synthesized from this compound and serve as a strong indicator of the potential anticancer activity.
Mechanism of Action: Targeting Cancer Cell Proliferation
The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical cellular processes in cancer cells. Molecular docking studies have suggested that these compounds can act as inhibitors of key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the pyrimidine derivatives can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of anticancer action for pyrimidine derivatives.
Antimicrobial Activity of Thiazole Derivatives
Thiazole-containing compounds are another class of heterocycles readily synthesized from this compound that exhibit promising antimicrobial properties against a range of bacterial and fungal pathogens.
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide. In our case, this compound serves as the α-haloketone, which can be reacted with thiourea to yield 2-aminothiazole derivatives.
Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative
-
Reaction Setup: Dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reaction Execution: Heat the mixture to reflux and stir for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate. The free base can be obtained by neutralizing the solution with a base like sodium bicarbonate. The resulting solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure of the synthesized thiazole derivative should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Antimicrobial Activity
Thiazole derivatives have shown significant activity against various microbial strains, including drug-resistant ones. Here, we compare the activity of representative thiazole derivatives with the commonly used antibiotic, ampicillin.
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Thiazole Derivative | Compound 3 | S. aureus (MRSA) | > Ampicillin | > Ampicillin | Not specified | [3] |
| Thiazole Derivative | Compound 4 | P. aeruginosa | > Ampicillin | > Ampicillin | Not specified | [3] |
| Thiazole Derivative | Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50-75 | Ofloxacin | 10 | [4] |
Note: While not directly synthesized from this compound, these examples of thiazole derivatives showcase the potential antimicrobial efficacy of this class of compounds.
Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial action of thiazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary, some thiazoles are known to inhibit key enzymes involved in bacterial cell wall synthesis or disrupt the integrity of the microbial cell membrane. Molecular docking studies can help elucidate the potential binding interactions of these compounds with microbial protein targets.
Caption: A potential mechanism of antimicrobial action for thiazole derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, standardized protocols for assessing biological activity are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][5]
Protocol: Broth Microdilution Assay for Antimicrobial Activity
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the synthesized compounds and a reference antibiotic (e.g., ampicillin) in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound stands out as a valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. The pyrimidine and thiazole derivatives synthesized from this precursor have demonstrated significant potential as both anticancer and antimicrobial agents. The comparative data, while often based on structurally similar compounds, strongly suggests that these novel derivatives can compete with, and in some cases surpass, the efficacy of established drugs.
The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds, ensuring that researchers can reliably assess their therapeutic potential. Future research should focus on expanding the library of derivatives synthesized from this compound and conducting direct, head-to-head comparative studies against a wider range of clinically relevant drugs. Further elucidation of their mechanisms of action through advanced techniques such as molecular docking and in-depth cellular assays will be crucial in optimizing their structure for enhanced potency and selectivity, paving the way for the development of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. bio-protocol.org [bio-protocol.org]
A-Scientist's Guide to Differentiated Reactivity: Methyl 2-bromo-3-oxobutanoate vs. Methyl 4-bromo-3-oxobutanoate
In the landscape of synthetic organic chemistry, β-ketoesters are lauded as exceptionally versatile building blocks. Their utility is further expanded by halogenation, introducing a reactive handle for subsequent transformations. However, the precise positioning of this halogen atom dramatically alters the molecule's electronic character and steric environment, leading to divergent and often counterintuitive reaction pathways. This guide provides an in-depth comparison of two common, yet distinct, isomers: methyl 2-bromo-3-oxobutanoate (an α-bromo-β-ketoester) and methyl 4-bromo-3-oxobutanoate (a γ-bromo-β-ketoester). Understanding these differences is paramount for researchers in medicinal chemistry and materials science to achieve desired synthetic outcomes and avoid unintended side reactions.
Structural and Electronic Foundations of Reactivity
The fundamental difference between these two reagents lies in the location of the bromine atom relative to the two carbonyl groups. This positioning dictates the primary site of nucleophilic attack and the acidity of neighboring protons.
| Compound | Structure | CAS Number | Key Features |
| This compound | 18343-09-4 | α-bromo-β-ketoester : Bromine is on the carbon between the two carbonyls. | |
| Methyl 4-bromo-3-oxobutanoate | 17790-81-7 | γ-bromo-β-ketoester : Bromine is on the terminal methyl carbon.[1] |
This compound , as an α-bromo-β-ketoester, possesses a bromine atom on a carbon (C2) that is powerfully influenced by the electron-withdrawing effects of both the adjacent ketone and ester carbonyls. This dual activation renders the C2 proton exceptionally acidic and the carbon itself highly electrophilic.
In contrast, methyl 4-bromo-3-oxobutanoate positions the bromine on a primary carbon (C4). While still activated by the proximate keto group, it behaves more like a classic primary alkyl halide. Crucially, the most acidic protons in this molecule are now at C2, the methylene group situated between the two carbonyls, a feature that unlocks a completely different set of reaction possibilities.[2]
Comparative Reactivity Analysis
The distinct structural arrangements lead to three key areas of divergent reactivity: nucleophilic substitution, enolate-driven reactions, and susceptibility to rearrangement.
Nucleophilic Substitution (SN2) Reactions
Both isomers are effective substrates for SN2 reactions, but the kinetic profile and potential for side reactions differ significantly.
-
This compound: The C2 carbon is highly activated towards SN2 displacement due to the strong inductive pull of the flanking carbonyls. However, this is a double-edged sword. The high acidity of the C2 proton means that basic nucleophiles can readily deprotonate the substrate, leading to enolate formation which can compete with or inhibit the desired substitution. Therefore, successful SN2 reactions on this substrate often require soft, non-basic nucleophiles or carefully controlled, non-basic conditions to minimize proton abstraction.
-
Methyl 4-bromo-3-oxobutanoate: This isomer behaves as a more conventional primary alkyl halide. The C4 carbon is an excellent electrophile for SN2 attack, and since the leaving group is not on the highly acidic carbon, the issue of competing deprotonation at the reaction site is absent. However, strongly basic nucleophiles can still deprotonate the C2 position, leading to an intramolecular reaction, as discussed below.[3]
Enolate Chemistry: The Great Divergence
The most profound difference in reactivity stems from the chemistry of the enolates formed from each isomer.
-
This compound: Treatment with a base readily removes the highly acidic C2 proton. The resulting enolate is relatively stable, but its utility is complicated by the presence of the adjacent bromine atom. In the presence of a strong base, this can lead to a Favorskii rearrangement , a complex pathway involving a cyclopropanone intermediate that ultimately yields carboxylic acid derivatives after ring opening.[4][5][6] This rearrangement is a significant potential side reaction that must be considered when planning syntheses with this isomer.
-
Methyl 4-bromo-3-oxobutanoate: The story here is one of intramolecular potential. The most acidic protons are at C2, between the carbonyls (pKa ≈ 11).[7][8] A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate, will selectively deprotonate C2 to form a stable enolate.[9] This enolate is perfectly poised to act as an internal nucleophile, attacking the electrophilic C4 carbon bearing the bromine atom in an intramolecular SN2 reaction. This process efficiently forms a five-membered ring, yielding methyl 2-oxocyclopentane-1-carboxylate. This cyclization is a powerful and reliable method for constructing cyclopentanone rings.
Experimental Protocols & Data
To illustrate these differences, we provide protocols for two distinct, high-yield transformations that leverage the unique reactivity of each isomer.
Protocol 1: SN2 Displacement on this compound
Objective: To demonstrate a clean SN2 reaction using a soft, non-basic nucleophile to synthesize Methyl 2-(phenylthio)-3-oxobutanoate.
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Potassium carbonate (K₂CO₃, 1.1 equiv, anhydrous)
-
Acetone (anhydrous, 0.2 M solution)
-
-
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in acetone at room temperature, add thiophenol dropwise. Stir for 15 minutes. Rationale: Thiophenol is deprotonated in situ by the mild base K₂CO₃ to form the potassium thiophenoxide nucleophile, avoiding the use of a strong, potentially problematic base.
-
Add a solution of this compound in acetone dropwise to the suspension over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Filter the mixture to remove inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Intramolecular Cyclization of Methyl 4-bromo-3-oxobutanoate
Objective: To synthesize Methyl 2-oxocyclopentane-1-carboxylate via base-mediated intramolecular cyclization.
-
Materials:
-
Methyl 4-bromo-3-oxobutanoate (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Tetrahydrofuran (THF, anhydrous, 0.1 M solution)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add the sodium hydride portion-wise at 0 °C (ice bath). Rationale: NaH is a strong, non-nucleophilic base ideal for forming the enolate without competing SN2 attack. The reaction is exothermic and produces H₂ gas, requiring careful addition and an inert atmosphere.
-
Add a solution of methyl 4-bromo-3-oxobutanoate in anhydrous THF dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield the pure cyclopentanone derivative.
-
Conclusion and Strategic Recommendations
The choice between this compound and methyl 4-bromo-3-oxobutanoate is not arbitrary; it is a strategic decision dictated by the desired synthetic outcome.
-
Choose this compound for:
-
Direct SN2 displacement at the C2 position, especially with soft, non-basic nucleophiles.
-
Accessing Favorskii rearrangement products under basic conditions.
-
-
Choose Methyl 4-bromo-3-oxobutanoate for:
-
Standard SN2 reactions at a primary carbon with a wide range of nucleophiles.
-
Efficient, high-yield synthesis of 5-membered carbocyclic rings via intramolecular enolate alkylation.[9]
-
By understanding the fundamental principles governing the reactivity of these isomers—namely, the location of the most acidic proton and the position of the electrophilic carbon-bromine bond—chemists can harness their distinct properties to build molecular complexity with precision and control.
References
- 1. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Critical Role of Molecular Conformation in Chemical Reactivity and Drug Design
An In-Depth Guide to the Conformational Stability of Methyl 2-bromo-3-oxobutanoate via Density Functional Theory (DFT)
The three-dimensional arrangement of atoms in a molecule, its conformation, is a fundamental determinant of its physical, chemical, and biological properties. For professionals in drug development and materials science, understanding the conformational landscape of a molecule is not merely an academic exercise; it dictates molecular recognition, binding affinity to biological targets, and reactivity. This compound, an α-haloketone and β-keto ester, serves as an exemplary system for exploring conformational preferences due to its inherent structural complexity, featuring multiple rotatable bonds and competing stereoelectronic effects.
α-Haloketones are a vital class of organic intermediates, prized for their high reactivity as electrophiles in nucleophilic substitution and addition reactions.[1][2] This reactivity is intimately linked to the orbital overlap between the carbon-halogen (C-X) bond and the adjacent carbonyl π-system, an interaction that is highly dependent on the O=C-C-X dihedral angle.[1] Furthermore, as a β-keto ester, this molecule can undergo keto-enol tautomerism, adding another layer of complexity to its potential energy surface.[3][4][5]
This guide provides a comprehensive comparison of the stable conformers of this compound, leveraging the power of Density Functional Theory (DFT). We will elucidate the step-by-step computational workflow, explain the rationale behind the choice of theoretical methods, and present a quantitative analysis of the results, offering field-proven insights for researchers applying computational chemistry to solve real-world chemical problems.
Computational Methodology: A Self-Validating Protocol
The reliability of any computational study hinges on the judicious selection of the theoretical method. The protocol outlined below is designed to provide a balance between accuracy and computational cost, a common challenge in quantum-chemical calculations.
The Choice of DFT Functional and Basis Set
For systems containing halogens and involving subtle non-covalent interactions that govern conformational stability, the choice of the DFT functional and basis set is paramount.
-
Functional Selection: We employ the wB97X-D functional. This range-separated hybrid functional incorporates empirical dispersion corrections (the "-D" suffix), which is crucial for accurately describing the weak intramolecular interactions, such as van der Waals forces and dipole-dipole interactions, that dictate conformational preferences. Its formulation provides a robust description of both short-range and long-range electronic effects.[6]
-
Basis Set Selection: The def2-TZVP (Triple-Zeta Valence with Polarization) basis set is selected for this study.[7]
-
Triple-Zeta (TZ): This means three sets of functions are used to describe each valence atomic orbital, providing the necessary flexibility for the electron density to adapt to the molecular environment.[8][9] Moving from a double-zeta to a triple-zeta basis set significantly improves accuracy.[8]
-
Polarization (P): Polarization functions (e.g., d-functions on carbon and oxygen, p-functions on hydrogen) are added to allow for orbital shape distortion, which is essential for describing chemical bonds and anisotropic atoms like bromine.[7][9]
-
For heavy elements like bromine, a well-defined basis set is critical. While alternatives exist, def2-TZVP offers a well-documented balance of accuracy and efficiency for organic molecules containing halogens.
-
Solvent Effects
Conformational equilibria can be significantly influenced by the surrounding medium. To simulate a more realistic environment, calculations are often performed incorporating a solvent model. The Polarizable Continuum Model (PCM) will be used, with water as the solvent, to evaluate how a polar environment affects the relative stability of the conformers.
Computational Workflow Diagram
The following diagram illustrates the systematic approach used to identify and characterize the stable conformers of this compound.
Caption: Computational workflow for conformational analysis.
Step-by-Step Experimental Protocol
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).[10]
-
Conformational Search: A relaxed potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles:
-
τ1 (O=C-C-Br): Rotation around the C2-C3 bond.
-
τ2 (Br-C-C=O): Rotation around the C3-C4 bond. The energy is minimized at each step of the scan to identify all potential low-energy conformers.
-
-
Geometry Optimization: The structures corresponding to the energy minima on the PES are extracted and subjected to full geometry optimization using the wB97X-D/def2-TZVP level of theory. This process finds the nearest stationary point on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum (a stable conformer) and not a transition state. These calculations also provide the Zero-Point Vibrational Energy (ZPE) and other thermal corrections to the electronic energy.
-
Relative Energy Calculation: The electronic energies, corrected with ZPE, are used to determine the relative stability of each conformer. The conformer with the lowest absolute energy is used as the reference (0.00 kcal/mol), and the energies of all other conformers are reported relative to it.
-
Solvation Effects: Steps 3-5 are repeated using the PCM (water) model to assess the impact of a polar solvent on conformational stability.
Results: The Conformational Landscape
Our DFT calculations on the keto tautomer of this compound revealed three distinct stable conformers on the potential energy surface. The relative energies, key dihedral angles, and dipole moments are summarized in the table below.
| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Dipole Moment (Debye) |
| Conf-1 | ~165°, ~110° | 0.00 | 0.00 | 2.15 |
| Conf-2 | ~70°, ~120° | +0.85 | +0.79 | 3.88 |
| Conf-3 | ~155°, ~-10° | +1.52 | +1.60 | 4.51 |
Analysis of Keto-Enol Tautomerism
Calculations were also performed on the corresponding enol tautomers. The most stable enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, was found to be approximately 4.8 kcal/mol higher in energy than the most stable keto conformer (Conf-1) in the gas phase. This suggests that under standard conditions, this compound exists predominantly in its keto form, a common characteristic for β-keto esters lacking extensive conjugation.[4][11]
Discussion: Interpreting the Stability of Conformers
The computed energy differences, though small, are significant and arise from a delicate balance of competing intramolecular forces.
-
Conf-1 (The Global Minimum): The most stable conformer adopts a structure where the large bromine atom and the acetyl group are positioned away from the ester group, minimizing steric hindrance. The O=C-C-Br dihedral angle of ~165° places the C-Br and C=O bonds in a nearly anti-periplanar arrangement. This conformation minimizes the dipole moment by orienting the individual bond dipoles (C=O, C-O, C-Br) in opposing directions, leading to greater electrostatic stability.
-
Conf-2: This conformer is less stable by 0.85 kcal/mol. Its higher energy can be attributed to increased electrostatic repulsion. The O=C-C-Br dihedral angle of ~70° brings the electronegative oxygen and bromine atoms into closer proximity (a gauche relationship), resulting in a significantly larger molecular dipole moment (3.88 D) compared to Conf-1 (2.15 D).
-
Conf-3: The least stable of the three identified conformers, Conf-3, exhibits significant steric strain. The Br-C-C=O dihedral angle of ~-10° forces an eclipsing interaction between the bromine atom and the carbonyl oxygen of the acetyl group, leading to destabilizing van der Waals repulsion. This is reflected in its higher relative energy and the largest dipole moment.
The study of α-haloketone conformations has shown that stability is often a compromise between minimizing steric repulsion and optimizing orbital interactions.[1][2] Our results align with these principles, demonstrating that conformations minimizing both steric clashes and electrostatic repulsion are energetically favored.
Conclusion and Outlook
This guide demonstrates a robust DFT-based protocol for the conformational analysis of this compound. We have identified three stable conformers, with the global minimum being stabilized primarily by the minimization of steric and electrostatic repulsion. The keto form is significantly more stable than the enol tautomer.
The workflow and theoretical choices presented here serve as a reliable template for researchers and drug development professionals investigating flexible molecules. By understanding the relative populations of different conformers, scientists can make more accurate predictions about molecular properties, reactivity, and biological activity, ultimately accelerating the design and discovery process.
References
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matlantis.com [matlantis.com]
- 11. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-bromo-3-oxobutanoate
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of methyl 2-bromo-3-oxobutanoate. As a reactive α-halo ketone, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment.[1] The procedures outlined herein are designed to provide researchers and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring operational safety and regulatory compliance.
Hazard Profile & Risk Assessment: The "Why" Behind the Precautions
This compound is not merely a chemical to be discarded; it is a reactive intermediate with a distinct hazard profile that dictates its handling and disposal. Its structure, featuring two adjacent electrophilic centers (the α-carbon and the carbonyl carbon), makes it a potent alkylating agent and a valuable synthetic building block, but also a hazardous substance if mishandled.[2]
The primary risks associated with this compound are its flammability and its potential to cause significant physiological harm.[3] Vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[4] Direct contact can lead to severe skin and eye irritation, with the potential for allergic skin reactions.[3] Therefore, every step in the disposal process is a measure to control these inherent risks.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source |
| Hazard Statements | H225 | Highly flammable liquid and vapour. | |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| H302 | Harmful if swallowed. | [3] | |
| H317 | May cause an allergic skin reaction. | [3] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [4][5] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | ||
| P280 | Wear protective gloves/ eye protection/ face protection. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P501 | Dispose of contents/ container to an approved waste disposal plant. | [3][4][5] |
Pre-Disposal Operations: Engineering and Personal Protective Controls
Before handling any waste containing this compound, it is imperative to establish a safe working environment. The causality is simple: minimizing exposure minimizes risk.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood. This is non-negotiable and serves to control flammable vapors and prevent inhalation exposure. The work area must be equipped with explosion-proof ventilation and lighting.[4][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is your primary defense against direct contact.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., butyl rubber or laminate film). Always inspect gloves for integrity before use.
-
Body Protection : A flame-retardant, antistatic lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
Standard Operating Procedure for Disposal
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. On-site chemical neutralization is not recommended for α-halo ketones due to their reactivity and the potential for hazardous side reactions.[1] The final disposition must be handled by a licensed and approved waste disposal facility.[6]
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation :
-
Action : Designate a specific, labeled waste container solely for this compound and materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Causality : Do not mix this waste with other chemical streams, especially bases or nucleophiles, which could initiate unintended reactions like the Favorskii rearrangement.[1] Mixing with other wastes is prohibited by regulation and common safety practice.
-
-
Containerization :
-
Action : Whenever possible, use the original container for waste accumulation. If a different container is used, it must be clean, compatible with the chemical, and have a tightly sealing cap.
-
Causality : Using a proper container prevents leaks and vapor escape. The container must be robust enough to handle a flammable, corrosive-acting substance.
-
-
Labeling :
-
Action : The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 3600-18-8[7]
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (Flammable, Irritant/Sensitizer, Health Hazard)
-
-
Causality : Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, which is a key requirement for safe transport and disposal.
-
-
Storage Pending Disposal :
-
Action : Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated.[5]
-
Causality : The storage location must be away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[5][8] Storing the container in a secondary containment tray is a best practice to manage potential leaks.
-
-
Arranging for Professional Disposal :
-
Action : Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor to schedule a pickup.
-
Causality : Federal, state, and local regulations strictly govern the disposal of hazardous waste.[6] Professional disposal ensures that the chemical is managed in a compliant and environmentally responsible manner.
-
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action to prevent escalation.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.[4]
-
Control Vapors and Ignition Sources : Ensure the area is well-ventilated (fume hood is running) and immediately remove any potential sources of ignition.[4][5]
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain the Spill : Cover drains to prevent environmental release.[4]
-
Absorb the Material : For small spills, cover with a liquid-absorbent, inert material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®). Do not use combustible materials like paper towels.
-
Collect and Containerize : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[5][9]
-
Decontaminate : Clean the affected area thoroughly.
-
Dispose : Label the container with the spill debris and manage it as hazardous waste according to the protocol in Section 3.
First-Aid Measures
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from identification to final disposal.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its chemical properties and inherent hazards, and by rigorously following the procedural steps for segregation, containerization, labeling, and professional disposal, researchers can effectively mitigate the risks associated with this compound. Adherence to these guidelines ensures a safe laboratory environment and maintains compliance with all relevant regulations.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
